(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Description
BenchChem offers high-quality (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKDXMLMMQFHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol chemical structure and stereochemistry
An In-depth Technical Guide to (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: Structure, Stereochemistry, and Synthetic Applications
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] These compounds are recognized for their diverse therapeutic potential, targeting conditions ranging from neurodegenerative disorders to infectious diseases and cancer.[2][3] The rigid, fused-ring structure of the THIQ system provides a well-defined three-dimensional geometry, making it an excellent template for designing molecules that can interact with high specificity at biological targets.[4]
Within this important class of compounds, (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol stands out as a particularly valuable chiral building block.[5][6] Its structure incorporates the foundational THIQ nucleus with a hydroxymethyl group at the C3 position. This C3 position is a stereocenter, meaning the molecule exists as a pair of enantiomers. The ability to synthesize and isolate these enantiomerically pure forms is critical, as the stereochemistry often dictates the biological efficacy and safety profile of the final drug candidate.[5][6]
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the chemical structure, critical stereochemical aspects, prevalent synthetic and resolution strategies, and key applications of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, grounding all technical claims in authoritative references.
Chemical Structure and Physicochemical Properties
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol possesses a bicyclic molecular framework where a benzene ring is fused to a saturated heterocyclic piperidine ring. The systematic IUPAC name for the racemic compound is (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.[7] The presence of a primary alcohol functional group provides a reactive handle for further chemical modification, enhancing its utility as a synthetic intermediate.
Key Physicochemical Properties
The fundamental properties of the racemic compound and its individual enantiomers are summarized below. The distinct CAS numbers for each form are crucial for accurate identification and sourcing in a research or development setting.
| Property | Racemic | (R)-Enantiomer | (S)-Enantiomer | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃NO | C₁₀H₁₃NO | [5][8][9] |
| Molecular Weight | 163.22 g/mol | 163.22 g/mol | 163.22 g/mol | [5][8][9] |
| CAS Number | 63006-93-9 | 62855-02-1 | 18881-17-9 | [5][8][9][10][11] |
| Appearance | - | - | White to pale yellow powder | [5] |
| Melting Point | - | - | 114-116 °C | [5][10] |
| Optical Rotation | Not applicable | - | [α]²²/D = -97° (c=1 in methanol) | [5][10] |
Spectroscopic Profile
The structural features of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol give rise to a characteristic spectroscopic signature. While experimental spectra should always be used for confirmation, the expected features are as follows:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzene ring, typically as a multiplet. The four protons on the saturated portion of the piperidine ring (C1 and C4) would appear as complex multiplets due to their diastereotopic nature. The proton at the C3 chiral center, the two protons of the hydroxymethyl group, and the exchangeable protons of the secondary amine (NH) and primary alcohol (OH) would also be present.
-
¹³C NMR: The spectrum would display ten unique carbon signals. Four signals would correspond to the sp²-hybridized carbons of the benzene ring, with two being quaternary. The remaining six signals would correspond to the sp³-hybridized carbons of the C1, C3, C4, and hydroxymethyl (-CH₂OH) groups.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad peak for the O-H stretch of the alcohol, a sharp peak for the N-H stretch of the secondary amine, C-H stretching for both aromatic and aliphatic carbons, and C=C stretching bands characteristic of the aromatic ring.[12]
-
Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at an m/z of approximately 163.[13] Common fragmentation patterns would involve the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the heterocyclic ring.
Stereochemistry: The Critical Dimension
The most significant structural feature of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol for drug development is the chiral center at the C3 position. This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.
-
(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: CAS Number 62855-02-1.[9][11]
-
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: CAS Number 18881-17-9.[5][10]
The three-dimensional arrangement of atoms is paramount in pharmacology. Enantiomers often exhibit markedly different pharmacodynamic and pharmacokinetic properties because biological systems (e.g., enzymes, receptors) are themselves chiral. One enantiomer may fit perfectly into a binding site to elicit a desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, the development of enantiomerically pure compounds is a cornerstone of modern drug design.[5] The absolute configuration of these molecules can be unequivocally determined using techniques such as single-crystal X-ray crystallography or by correlation to known chiral standards via chiral High-Performance Liquid Chromatography (HPLC).[14]
Synthesis and Chiral Resolution
The synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol can be approached through racemic preparation followed by resolution, or via direct asymmetric synthesis. The choice of method depends on factors such as scale, cost, and the availability of chiral starting materials or catalysts.
Retrosynthetic Analysis
A common retrosynthetic approach for the THIQ core is through the Pictet-Spengler reaction.[15][16] This strategy disconnects the target molecule into a β-phenylethylamine precursor and an aldehyde equivalent.
Caption: Retrosynthetic analysis of the THIQ-3-methanol scaffold.
Racemic Synthesis Protocol: Modified Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound.[15] A plausible synthesis for the racemic target molecule would start from a suitable phenylalanine derivative.
Objective: To synthesize racemic (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.
Methodology:
-
Amine Protection: Phenylalanine is first protected at the amino group (e.g., as a benzyl or Boc derivative) to prevent side reactions.
-
Carboxylic Acid Reduction: The carboxylic acid moiety is reduced to a primary alcohol using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent. This step must be performed with caution due to the high reactivity of LiAlH₄. The causality here is the need for a powerful reductant to convert the stable carboxylate into an alcohol.
-
Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group). This yields the β-phenylethylamine precursor with the required alcohol functionality.
-
Pictet-Spengler Cyclization: The resulting amino alcohol is reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) under acidic conditions (e.g., formic acid or HCl). The acid catalyzes the formation of an intermediate iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the THIQ ring, yielding the target racemic product.
Chiral Resolution of the Racemic Mixture
For applications in drug discovery, separating the racemic mixture into its pure enantiomers is essential. The most established and scalable method is through the formation of diastereomeric salts.[17][18]
Principle: This technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed. These salts have different solubilities, allowing them to be separated by fractional crystallization.[18]
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Detailed Protocol: Chiral Resolution with Tartaric Acid
-
Salt Formation: Dissolve the racemic (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Add the acid solution to the amine solution. The diastereomeric salts will begin to form. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to promote the crystallization of the less soluble diastereomer. The choice of solvent is critical; the ideal solvent will maximize the solubility difference between the two diastereomeric salts.
-
Isolation: Collect the precipitated crystals by vacuum filtration. This solid is the enriched, less-soluble diastereomeric salt. The filtrate contains the more-soluble diastereomeric salt.
-
Purification: Recrystallize the solid material one or more times from a fresh solvent to achieve high diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the material after each crystallization step until a constant value is achieved.
-
Liberation of the Free Amine: To recover the pure enantiomer, dissolve the purified diastereomeric salt in water and add a base (e.g., aqueous NaOH or Na₂CO₃) to deprotonate the amine, making it insoluble in water.
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. The other enantiomer can be recovered from the filtrate from step 3 using the same liberation procedure.
Applications in Drug Discovery and Development
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol and its derivatives are of significant interest in pharmaceutical research due to the broad biological activities associated with the THIQ scaffold.[4][5]
-
Chiral Intermediate: Its primary role is as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[6] The presence of both a nucleophilic amine and a reactive alcohol group allows for diverse derivatization strategies to explore structure-activity relationships (SAR).
-
Scaffold for Bioactive Molecules: The THIQ nucleus is a core component of compounds investigated for various therapeutic effects, including analgesic, anti-inflammatory, and antihypertensive properties.[1][5]
-
Case Study - Anticancer Agents: While not this exact molecule, the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold has been successfully used to develop potent inhibitors of the Bcl-2 family of proteins.[19] These proteins are critical regulators of apoptosis (programmed cell death), and their inhibition is a validated strategy in cancer therapy. A study published in Bioorganic & Medicinal Chemistry described the development of THIQ-3-carboxylic acid derivatives that showed strong binding affinity to Bcl-2 and Mcl-1 proteins and induced apoptosis in cancer cell lines.[19] This highlights the potential of the C3-substituted THIQ framework in designing targeted therapies.
Conclusion
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a foundational molecule in modern medicinal chemistry. Its value is derived from the combination of the biologically relevant tetrahydroisoquinoline scaffold and the C3 chiral center bearing a versatile hydroxymethyl group. A thorough understanding of its structure, stereochemistry, and the protocols for its synthesis and resolution is essential for any researcher aiming to leverage this scaffold in drug discovery. The ability to access its enantiomerically pure forms through robust methods like diastereomeric salt resolution allows for the rational design and development of novel therapeutics with improved specificity and safety.
References
Sources
- 1. ijstr.org [ijstr.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol | C10H13NO | CID 3752277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol 98 18881-17-9 [sigmaaldrich.com]
- 11. [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 723422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 13. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 14. real.mtak.hu [real.mtak.hu]
- 15. organicreactions.org [organicreactions.org]
- 16. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 17. Chiral resolution - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: A Privileged Chiral Scaffold in Drug Design
Topic: (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: Therapeutic Targets & Pharmacological Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (often abbreviated as 3-hydroxymethyl-THIQ or Tic-ol ) represents a "privileged structure" in medicinal chemistry. It serves a dual role: first, as a direct pharmacological agent targeting monoaminergic enzymes, and second, as a critical chiral building block for conformationally constrained peptidomimetics. Its structural rigidity, combined with the specific stereochemistry (typically the S-enantiomer), allows it to mimic the transition states of enzymatic reactions and the turn geometries of bioactive peptides. This guide details its primary therapeutic targets, mechanism of action, and experimental validation protocols.
Chemical Identity & Pharmacophore Analysis
The molecule consists of a tetrahydroisoquinoline (THIQ) bicyclic core with a hydroxymethyl group at the C3 position.
-
Stereochemistry: The (S)-enantiomer is the most relevant bioactive form, derived from L-phenylalanine via the Pictet-Spengler reaction.
-
Conformational Constraint: The THIQ ring constrains the flexible ethylamine side chain found in natural neurotransmitters (phenylethylamine, epinephrine) into a semi-rigid system.
-
Pharmacophore Features:
-
Secondary Amine: Protonatable at physiological pH (pKa ~9.5), mimicking the charged nitrogen of catecholamines.
-
Hydroxymethyl Group: Acts as a hydrogen bond donor/acceptor and a steric probe, often replacing the carboxylate of amino acids (Tic) to modulate solubility and receptor affinity.
-
Table 1: Physicochemical Profile
| Property | Value | Relevance |
| Formula | C₁₀H₁₃NO | Core scaffold |
| MW | 163.22 g/mol | Fragment-based drug design (FBDD) |
| Chirality | (S) (Active), (R) | Stereospecific binding to PNMT/Opioid receptors |
| LogP | ~1.2 | Good Blood-Brain Barrier (BBB) permeability |
| H-Bond Donors | 2 (-NH, -OH) | Critical for active site anchoring |
Primary Therapeutic Targets
Target Class A: Cardiovascular & Stress Regulation
1. Phenylethanolamine N-methyltransferase (PNMT)
Therapeutic Relevance: Hypertension, Glaucoma. PNMT catalyzes the final step of epinephrine biosynthesis (norepinephrine → epinephrine). Inhibitors of PNMT are sought to reduce adrenaline production without affecting noradrenaline levels, offering a targeted approach to stress-related hypertension.
-
Mechanism of Action: 3-hydroxymethyl-THIQ acts as a Transition State Analogue . The THIQ ring mimics the conformation of norepinephrine bound to the enzyme active site. The 3-hydroxymethyl group occupies the steric pocket normally reserved for the side chain, while the secondary amine coordinates with the cofactor S-adenosylmethionine (SAM).
-
Binding Mode: The rigid ring locks the nitrogen in a position that interferes with the methyl transfer trajectory, effectively acting as a competitive inhibitor.
2. Angiotensin Converting Enzyme (ACE)
Therapeutic Relevance: Hypertension, Heart Failure. While the carboxylic acid derivative (Tic) is the direct moiety in drugs like Quinapril and Moexipril , the alcohol (Tic-ol) is a crucial probe for the S1' and S2' subsites of ACE.
-
Mechanism: The THIQ scaffold constrains the C-terminal residue, mimicking the proline ring of Captopril but with enhanced hydrophobic interaction via the fused benzene ring.
Target Class B: Neurological Modulation
3. Delta-Opioid Receptor (DOR)
Therapeutic Relevance: Analgesia, Depression, Addiction. The "Tic" moiety is famous for converting opioid agonists into antagonists or enhancing selectivity.
-
Peptidomimetics: In peptides like TIPP (Tyr-Tic-Phe-Phe), the Tic residue forces the peptide backbone into a specific turn conformation that precludes activation of the Mu-receptor while retaining high affinity for the Delta-receptor.
-
Role of the Alcohol (Tic-ol): Reducing the C-terminal carboxylate to an alcohol (Tic-ol) often modifies the pharmacological profile from antagonist to partial agonist or alters metabolic stability by preventing carboxypeptidase degradation.
4. Monoamine Oxidase (MAO)
Therapeutic Relevance: Neuroprotection, Parkinson's Disease.[1] Simple THIQs are known reversible inhibitors of MAO.
-
Mechanism: The secondary amine is oxidized to the imine (3,4-dihydroisoquinoline) by MAO-B. 3-hydroxymethyl-THIQ serves as a competitive substrate/inhibitor, potentially reducing the formation of toxic oxidative byproducts in dopaminergic neurons.
Visualizing the Mechanism
The following diagram illustrates the central role of the Tic-ol scaffold in accessing these diverse biological targets.
Figure 1: Pharmacological network of (S)-3-hydroxymethyl-THIQ showing mechanistic pathways to key therapeutic targets.
Experimental Protocols
Protocol A: PNMT Inhibition Assay
Objective: Determine the IC₅₀ of a Tic-ol derivative against PNMT. Principle: Measure the transfer of a radiolabeled methyl group from [³H]-SAM to norephinephrine.
-
Reagent Prep:
-
Enzyme: Recombinant human PNMT (10 µg/mL in Tris-HCl pH 7.5).
-
Substrate: Norepinephrine (100 µM).
-
Cofactor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Inhibitor: (S)-3-hydroxymethyl-THIQ (Serial dilutions: 1 nM – 100 µM).
-
-
Reaction:
-
Mix 20 µL Enzyme + 10 µL Inhibitor + 20 µL Substrate in a 96-well plate.
-
Initiate with 10 µL [³H]-SAM.
-
Incubate at 37°C for 30 minutes.
-
-
Termination & Extraction:
-
Stop reaction with 200 µL Borate buffer (pH 10).
-
Add 1 mL organic scintillant (toluene/isoamyl alcohol) to extract the methylated product ([³H]-Epinephrine).
-
-
Quantification:
-
Phase separate and count the organic phase in a liquid scintillation counter.
-
Calculation: % Inhibition = 100 - [(CPM_sample / CPM_control) * 100].
-
Protocol B: Synthesis of Tic-based Peptidomimetics
Objective: Incorporate the scaffold into a peptide chain (e.g., Dmt-Tic-ol). Critical Step: The alcohol group must be protected if it is not the C-terminus, or the coupling must be handled carefully to avoid O-acylation.
-
Starting Material: (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic).[2]
-
Reduction (to obtain Tic-ol):
-
React Tic-OMe (methyl ester) with LiAlH₄ or NaBH₄ in THF at 0°C.
-
Quench with saturated NH₄Cl. Extract with EtOAc.[3]
-
-
Coupling (Peptide Synthesis):
-
Resin: 2-Chlorotrityl chloride resin (for C-terminal acid) or Rink Amide (for amides). Note: For Tic-ol at C-terminus, solution phase coupling is often preferred.
-
Reagents: HBTU/HOBt (Coupling agents), DIPEA (Base).
-
Procedure: React Fmoc-Dmt-OH with Tic-ol (amine) in DMF.
-
Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).
-
References
-
Grunewald, G. L., et al. (1999). "Conformational and Steric Aspects of the Inhibition of Phenylethanolamine N-Methyltransferase by 1,2,3,4-Tetrahydroisoquinolines." Journal of Medicinal Chemistry. Link
-
Balboni, G., et al. (2002). "The role of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety in the development of opioid receptor ligands." Life Sciences. Link
-
Klutchko, S., et al. (1986). "Synthesis of Novel Angiotensin Converting Enzyme Inhibitor Quinapril and Related Compounds." Journal of Medicinal Chemistry. Link
-
Antkiewicz-Michaluk, L., et al. (2013). "1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor."[1][4][5][6] Neurotoxicity Research. Link
-
PubChem Compound Summary. "(S)-1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol." National Center for Biotechnology Information. Link
Sources
- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. raineslab.com [raineslab.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrahydroisoquinoline Scaffold: From Ancient Alkaloids to Modern Pharmacophores
Executive Summary
The tetrahydroisoquinoline (THIQ) moiety represents one of the most privileged scaffolds in medicinal chemistry. From the analgesic properties of morphinan alkaloids to the complex antitumor mechanisms of marine-derived ecteinascidins, the THIQ skeleton serves as a versatile template for drug discovery. This guide analyzes the historical evolution, biosynthetic logic, and experimental methodologies for isolating and synthesizing THIQ alkaloids, providing researchers with a rigorous, self-validating framework for investigation.
The Historical Trajectory: Discovery & Elucidation
The history of THIQs is not merely a timeline of isolation but a progression of chemical sophistication—from crude extraction to stereoselective total synthesis.
Era 1: The Isolation of Morphine (1804–1817)
The scientific era of alkaloids began with Friedrich Sertürner. In 1804, he isolated the active principle of opium, naming it morphium (later morphine). This was a paradigm shift: for the first time, a specific chemical entity was proven to be responsible for the pharmacological effects of a plant. This event birthed the field of alkaloid chemistry.[1]
-
Key Insight: Sertürner’s use of acid-base extraction (precipitation with ammonia) remains the fundamental logic for alkaloid isolation today.
Era 2: Structural Elucidation & The Robinson Hypothesis (1910s–1950s)
While the Pictet-Spengler reaction (1911) provided the synthetic logic for constructing the ring system, it was Sir Robert Robinson who proposed the biosynthetic pathway. He hypothesized that the morphine skeleton arose from the oxidative coupling of benzylisoquinoline precursors. This was later confirmed, establishing the "biogenetic isoprene rule" equivalent for alkaloids.
Era 3: Marine Frontiers & Ecteinascidin 743 (1990s–Present)
The discovery of Ecteinascidin 743 (Trabectedin) from the tunicate Ecteinascidia turbinata marked a renaissance. Unlike the planar intercalation of classical alkaloids, Trabectedin binds the DNA minor groove, alkylating guanine residues.
-
Significance: It demonstrated that the THIQ scaffold could be elaborated into complex, fused-ring systems with novel mechanisms of action, leading to its approval for soft tissue sarcoma (Yondelis).
The Mechanistic Core: Biosynthesis & The Pictet-Spengler Reaction[1][2][3][4]
The formation of the THIQ skeleton is the "Big Bang" of this alkaloid class. It revolves around the condensation of a phenylethylamine with a carbonyl compound.
The Chemical Mechanism
In the laboratory, the Pictet-Spengler reaction is an acid-catalyzed Mannich-type cyclization.
-
Imine Formation: The amine attacks the aldehyde to form an iminium ion.[2]
-
Cyclization: The electron-rich aromatic ring attacks the electrophilic iminium carbon (6-endo-trig).[3]
-
Aromatization: Loss of a proton restores aromaticity, yielding the tetrahydroisoquinoline.[3][4]
The Enzymatic Logic (Norcoclaurine Synthase)
Nature uses Norcoclaurine Synthase (NCS) to catalyze this reaction stereoselectively.[5][6][7] Unlike the chemical route, NCS employs a "dopamine-first" mechanism:
-
Step 1: Dopamine binds to the active site (anchored by Lys-122 and Glu-110).
-
Step 2: 4-Hydroxyphenylacetaldehyde (4-HPAA) enters.[6][7][8]
-
Step 3: Stereoselective cyclization yields (S)-Norcoclaurine.
Visualization: Biosynthetic Pathway
The following diagram illustrates the conversion of Tyrosine to the central THIQ precursor, (S)-Norcoclaurine.[5]
Figure 1: The biosynthetic convergence of dopamine and 4-HPAA to form the THIQ core, catalyzed by Norcoclaurine Synthase (NCS).[6][7][8][9][10][11]
Therapeutic Applications & SAR Data
The versatility of the THIQ scaffold allows it to target diverse biological systems.
| Class | Compound | Mechanism of Action | Key SAR Feature |
| Simple THIQ | Salsolinol | Dopaminergic modulation | C1-Methyl substituent mimics dopamine structure. |
| Morphinan | Morphine | Mu-opioid receptor agonist | Rigid T-shape; Phenolic OH at C3 is critical for binding. |
| Protoberberine | Berberine | DNA intercalation / Topo II inhibition | Planar quaternary ammonium cation facilitates intercalation. |
| Ecteinascidin | Trabectedin | DNA Minor Groove Alkylator | Carbinolamine moiety forms covalent bond with Guanine N2. |
| Benzylisoquinoline | Papaverine | PDE inhibitor (Vasodilator) | Dimethoxy groups essential for PDE selectivity. |
Experimental Protocols (Self-Validating Systems)
Protocol A: Biomimetic Pictet-Spengler Synthesis
Objective: Synthesize (R/S)-Norcoclaurine analogs under mild, "nature-like" conditions to verify precursor compatibility.
Reagents: Dopamine HCl, Phenylacetaldehyde derivative, Phosphate Buffer (0.1 M, pH 6.0).
-
Preparation: Dissolve Dopamine HCl (1.0 equiv) in Phosphate Buffer (pH 6.0). Why: Mildly acidic pH mimics the vacuolar environment and prevents rapid oxidation of the catechol.
-
Addition: Add aldehyde (1.1 equiv) dropwise.
-
Incubation: Stir at 37°C for 12–24 hours.
-
Validation (In-Process): Spot reaction mixture on TLC (Silica). Stain with Dragendorff’s reagent .
-
Success Criteria: Appearance of an orange spot (alkaloid) distinct from the starting amine.
-
-
Workup: Basify to pH 8.5 with NH₄OH, extract with EtOAc.
-
Confirmation: ¹H-NMR must show the disappearance of the aldehyde proton (~9.5 ppm) and appearance of the C1-methine singlet/doublet (~4.0 ppm).
Protocol B: Alkaloid Extraction Workflow
Objective: Isolate THIQ alkaloids from plant biomass using differential solubility.
Workflow Visualization:
Figure 2: Standard Acid-Base Extraction workflow for isolating alkaloid free bases and converting them to stable salts.
Future Outlook: Chemoenzymatic Synthesis
The future of THIQ development lies in metabolic engineering . By utilizing engineered NCS variants and methyltransferases (OMT/NMT), researchers can now produce "unnatural" alkaloids in yeast (e.g., S. cerevisiae).
-
Trend: Replacing scarce natural extraction (e.g., for Thebaine) with fermentation-based supply chains.
-
Focus: Directed evolution of NCS to accept bulky, non-native aldehydes for library generation.
References
-
Sertürner, F. W. (1817). Über das Morphium, eine neue salzfähige Grundlage, und die Meconsäure als Hauptbestandtheile des Opiums. Annalen der Physik.
-
Pictet, A., & Spengler, T. (1911).[4] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[4] Berichte der deutschen chemischen Gesellschaft.
-
Rinehart, K. L., et al. (1990). Ecteinascidins 729, 743, 745, 759A, 759B, and 770: potent antitumor agents from the Caribbean tunicate Ecteinascidia turbinata. The Journal of Organic Chemistry.
-
Lichman, B. R., et al. (2016). The structural basis of "dopamine-first" mechanism norcoclaurine synthase.[10] FEBS Journal.
-
Minami, H., et al. (2008).[12] Microbial production of plant benzylisoquinoline alkaloids. PNAS.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Norcoclaurine synthase: mechanism of an enantioselective pictet-spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Evidence for the Dopamine-First Mechanism of Norcoclaurine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol analogs
An In-Depth Technical Guide to the Pharmacological Profile of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Analogs
Authored by a Senior Application Scientist
Foreword: The Tetrahydroisoquinoline Core - A Privileged Scaffold in Modern Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a vast array of natural products and synthetically developed therapeutic agents.[1][2] Isoquinoline alkaloids, which feature this core, are a large and diverse group of natural products.[3][4] This structural motif's inherent conformational rigidity and three-dimensional character make it an ideal framework for interacting with a multitude of biological targets, leading to diverse pharmacological activities.[2] THIQ-based compounds, both natural and synthetic, have demonstrated a wide spectrum of biological effects, including activity against infective pathogens and neurodegenerative disorders.[3][5] This guide delves into the specific pharmacological profile of analogs built around the (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol framework, providing researchers and drug development professionals with a comprehensive overview of their synthesis, structure-activity relationships (SAR), and therapeutic potential across various disease areas.
Synthetic Strategies: Constructing the THIQ-3-Methanol Backbone
The foundation of exploring the pharmacological profile of any chemical series lies in the ability to synthesize it efficiently. The construction of the THIQ core is most classically achieved through the Pictet-Spengler condensation , a robust reaction first described in 1911.[4][5]
The causality behind its widespread use is its reliability and straightforward mechanism: it involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution (cyclization) to form the THIQ ring.[5] This method's versatility allows for the introduction of diverse substituents, which is critical for systematic SAR studies.
Below is a generalized workflow for this cornerstone reaction.
Caption: Generalized workflow of the Pictet-Spengler reaction.
For the specific synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol analogs, the starting materials are typically derived from amino acids like phenylalanine, which provides the necessary carboxylic acid functionality at the C3 position. This acid can then be reduced to the primary alcohol, yielding the target methanol group. This approach provides excellent stereochemical control, which is vital as biological activity is often enantiomer-dependent.
Pharmacological Targets and Therapeutic Applications
The THIQ scaffold is remarkably promiscuous, with analogs demonstrating activity across a wide range of therapeutic areas. The (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol subclass is no exception and has been investigated for its potential in oncology, central nervous system (CNS) disorders, and infectious diseases.
Central Nervous System (CNS) Activity
The rigid THIQ structure is well-suited for interaction with CNS receptors, which often possess well-defined, sterically-demanding binding pockets.
2.1.1 Dopamine Receptor Ligands
Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for neuropsychiatric disorders. High affinity and selectivity for the D3 receptor are sought after for treating conditions like addiction and schizophrenia with fewer side effects than D2-centric drugs.
Several studies have developed THIQ derivatives as potent and selective dopamine D3 receptor ligands.[6][7] Modifications to the N-alkylated THIQ core, including changes in the arylamide moiety and the THIQ substructure itself, have led to compounds with affinities in the low nanomolar range and high selectivity over the D2 subtype.[7] For instance, rigidifying the linker between the THIQ core and a secondary pharmacophore with an o-xylenyl group has been shown to modulate D3 affinity and selectivity, with 6,7-dihydroxy- and 6,7-dimethoxy-THIQ analogs demonstrating high affinity.[6][8]
| Compound ID | Primary Pharmacophore | Secondary Pharmacophore | D3 Receptor K | D2 Receptor K | Selectivity (D2/D3) | Reference |
| 5s | 6,7-dimethoxy-THIQ | 3-cyanobenzamide | ~4 | >100 | >25 | [6] |
| 5t | 6,7-dimethoxy-THIQ | 4-cyanobenzamide | ~4 | >100 | >25 | [6] |
| 6a | 6,7-dihydroxy-THIQ | 4-cyanobenzamide | 2 | 93 | 46.5 | [8] |
| 51 | THIQ | (E)-3-(4-iodophenyl)acrylamide | 12 | 1475 | 123 | [7] |
Table 1: Comparative binding affinities of representative THIQ analogs for dopamine D2 and D3 receptors.
2.1.2 NMDA Receptor Modulators
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysfunction is implicated in numerous neurological disorders. THIQ analogs have been successfully developed as subunit-selective potentiators of NMDA receptors containing GluN2C or GluN2D subunits.[9] These compounds can enhance receptor function without affecting other NMDA receptor subtypes, offering a targeted therapeutic approach.[9] Furthermore, 1-aryl-THIQ derivatives have shown high affinity for the PCP binding site within the NMDA receptor's ion channel, acting as antagonists.[10] Notably, the activity is highly stereoselective, with the (S)-enantiomer often being significantly more potent.[10]
Anticancer Activity
The THIQ scaffold is present in potent anticancer agents like the natural product Trabectedin (Yondelis®), which is approved for treating soft tissue sarcomas.[1][11] Synthetic analogs have been explored for a variety of anticancer mechanisms.
-
Tubulin Polymerization Inhibition: Many THIQ derivatives are designed to act as microtubule-disrupting agents, similar to colchicine. By inhibiting tubulin polymerization, they arrest the cell cycle in mitosis, leading to apoptosis in rapidly dividing cancer cells.[12]
-
Targeted Pathway Inhibition: Specific THIQ derivatives have been designed to inhibit key oncogenic pathways. For example, analogs have shown potent inhibitory activity against KRas, a frequently mutated oncogene in pancreatic, lung, and colon cancers.[11]
-
Anti-Angiogenesis: Some THIQ compounds have demonstrated the ability to inhibit the formation of new blood vessels (angiogenesis), a critical process for tumor growth and metastasis, partly by inhibiting VEGF expression.[11]
Anti-Infective Properties
The versatility of the THIQ core extends to fighting infectious diseases.
-
Antiviral (Anti-HIV): Structure-based design has led to THIQ analogs that exhibit potent anti-HIV activity, with some compounds acting as reverse transcriptase inhibitors.[5][13]
-
Antibacterial and Antifungal: Various N-substituted THIQ analogs have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal properties.[4][5]
-
Antimalarial and Antileishmanial: Hybrid molecules incorporating the THIQ scaffold have yielded compounds with potent activity against Plasmodium falciparum (malaria) and Leishmania donovani (leishmaniasis).[5]
Structure-Activity Relationship (SAR) Analysis
Understanding how structural modifications impact biological activity is the essence of medicinal chemistry. For THIQ-3-methanol analogs, SAR studies provide a rational basis for designing more potent and selective molecules.
The diagram below summarizes key SAR insights for the THIQ scaffold across different therapeutic targets.
Caption: Key Structure-Activity Relationship (SAR) points for the THIQ scaffold.
Key SAR Observations:
-
Substitution on the Nitrogen (N2): This position is a primary handle for modification. For dopamine receptor ligands, long alkyl-aryl amide chains at N2 are crucial for achieving high affinity and D3 selectivity.[7] For antibacterial agents, incorporating lipid-like choline moieties can improve activity.[4][5]
-
Substitution at C1: The introduction of an aryl group at the C1 position is a common strategy. The nature and substitution pattern of this aryl ring are critical determinants of anti-HIV activity and NMDA receptor affinity.[10][13]
-
Substitution on the Aromatic Ring (C6/C7): The presence of hydroxyl or methoxy groups at the C6 and C7 positions is a recurring theme, particularly for CNS-active compounds. These groups often act as hydrogen bond donors or acceptors, anchoring the ligand in the receptor binding pocket, which is essential for dopamine receptor affinity.[6][8]
-
Stereochemistry at C3: The chiral center at C3, bearing the methanol group, means that analogs exist as enantiomers. Biological targets are chiral, and thus the pharmacological activity is often confined to, or significantly higher in, one enantiomer over the other.
Key Experimental Protocols
To ensure trustworthiness and reproducibility, the methods used to characterize these compounds must be robust and well-validated. Below are detailed protocols for two fundamental assays in the pharmacological profiling of novel THIQ analogs.
Protocol: Competitive Radioligand Binding Assay for Dopamine D3 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
Rationale: This is the gold-standard method for quantifying ligand-receptor interactions. By using a fixed concentration of radioligand and varying concentrations of the unlabeled test compound, a competition curve is generated, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is derived. The Ki is then calculated using the Cheng-Prusoff equation, providing a true measure of affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human dopamine D3 receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (cell membranes) in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
50 µL of assay buffer.
-
50 µL of test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).
-
50 µL of radioligand (e.g., [³H]Spiperone or [³H]7-OH-DPAT) at a final concentration near its K
dvalue. -
50 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Total Binding Wells: Contain buffer, radioligand, and membranes.
-
Non-Specific Binding (NSB) Wells: Contain buffer, radioligand, membranes, and a high concentration (e.g., 10 µM) of a known D3 antagonist (e.g., haloperidol) to saturate all specific binding sites.
-
-
Incubation & Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters 3-4 times with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification & Analysis:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC
50value. -
Calculate K
i: Use the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.
-
Protocol: MTT Assay for In Vitro Anticancer Activity
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxicity or antiproliferative effects of potential anticancer compounds.
Rationale: Viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) under standard conditions (37°C, 5% CO
2). -
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the THIQ test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various final concentrations (e.g., from 100 µM to 1 nM).
-
Include "vehicle control" wells (treated with medium containing the same concentration of solvent, e.g., DMSO, as the test compounds) and "untreated control" wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Formazan Solubilization & Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance
sample/ Absorbancecontrol) x 100. -
Plot the % Viability against the log concentration of the test compound and use non-linear regression to determine the IC
50value (the concentration that reduces cell viability by 50%).
-
Conclusion and Future Directions
The (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. Their proven ability to interact with a diverse array of high-value biological targets, from CNS receptors to key enzymes in cancer and infectious pathogens, underscores their "privileged" status. The synthetic tractability, particularly via the Pictet-Spengler reaction, allows for extensive and systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on leveraging the detailed SAR knowledge to design multi-target ligands, which could be particularly effective in complex diseases like cancer.[14] Furthermore, enhancing drug-like properties, such as metabolic stability and oral bioavailability, will be critical in translating the potent in vitro activities of these analogs into clinically successful medicines. The continued exploration of this versatile scaffold promises to yield next-generation therapies for some of the most challenging human diseases.
References
-
Faheem, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]
-
Singh, I. P., & Shah, P. (2016). Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Kumar, D., & Singh, I. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Wang, Z., et al. (2008). Quantitative structure-activity relationship studies on 1-aryl-tetrahydroisoquinoline analogs as active anti-HIV agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Ogden, K. K., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates. Available at: [Link]
-
Malki, A., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules. Available at: [Link]
-
International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR. Available at: [Link]
-
Polish Pharmaceutical Society. (n.d.). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]
-
van der Westhuizen, C., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Faheem, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. Available at: [Link]
-
van der Westhuizen, C., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PMC. Available at: [Link]
-
G. Trube, M., et al. (2006). Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2001). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]
-
Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science. Available at: [Link]
-
ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available at: [Link]
-
BindingDB. (n.d.). BindingDB PrimarySearch_ki for BDBM50077541. BindingDB. Available at: [Link]
-
Mach, U. R., et al. (2004). Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands. ChemBioChem. Available at: [Link]
Sources
- 1. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quantitative structure-activity relationship studies on 1-aryl-tetrahydroisoquinoline analogs as active anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Guide: Preliminary Screening of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Derivatives
Executive Summary & Pharmacophore Rationale
The (1,2,3,4-tetrahydroisoquinolin-3-yl)methanol scaffold represents a privileged structural motif in medicinal chemistry. Unlike the planar isoquinoline systems, the tetrahydroisoquinoline (THIQ) ring offers a three-dimensional conformation that mimics the gauche rotamer of phenethylamine, a key neurotransmitter pharmacophore.
The specific inclusion of the 3-hydroxymethyl group is not merely decorative; it serves as a critical hydrogen-bond donor/acceptor vector. In the context of Phenylethanolamine N-methyltransferase (PNMT) inhibition, this moiety mimics the side-chain hydroxyl of norepinephrine, anchoring the molecule within the catalytic active site. Furthermore, recent phenotypic screens have validated derivatives of this scaffold as potent agents against KRas-mutant colorectal cancers and neurodegenerative pathways .
This guide provides a rigorous, self-validating technical framework for the preliminary screening of these derivatives, moving from synthesis validation to target-based and phenotypic evaluation.
Library Synthesis & Structural Validation
Before screening, the integrity of the chemical library must be established. The synthesis of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanol derivatives typically proceeds via the Pictet-Spengler cyclization followed by reduction.
Synthetic Pathway (Graphviz Visualization)
The following diagram outlines the standard synthetic workflow to generate the core scaffold and subsequent derivatives for screening.
Figure 1: Synthetic workflow for generating (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol libraries. The core scaffold serves as a divergent point for O- and N-functionalization.
Primary Screening: Target-Based Assay (PNMT Inhibition)
The historical and mechanistic gold standard for this scaffold is the inhibition of Phenylethanolamine N-methyltransferase (PNMT) , the enzyme responsible for converting norepinephrine to epinephrine. This assay validates the functional role of the 3-hydroxymethyl pharmacophore.
Mechanistic Rationale
The 3-hydroxymethyl group forms a hydrogen bond with the hydrophilic pocket of the PNMT active site, offering superior selectivity over
Protocol: Radiochemical PNMT Assay
Objective: Determine the
Reagents:
-
Enzyme Source: Bovine adrenal medulla homogenate or recombinant human PNMT.
-
Substrate: Phenylethanolamine (saturated).
-
Methyl Donor: S-Adenosyl-L-[methyl-
H]methionine ( H-SAM).
Step-by-Step Methodology:
-
Reaction Mix Preparation: Prepare a buffer solution (0.5 M Tris-HCl, pH 8.5).
-
Incubation:
-
Mix 10 µL of test compound (dissolved in DMSO, final conc. range 1 nM – 100 µM).
-
Add 20 µL enzyme preparation.
-
Add 20 µL substrate mix containing Phenylethanolamine and
H-SAM (0.5 µCi). -
Incubate at 37°C for 30 minutes .
-
-
Termination: Stop reaction by adding 0.5 M borate buffer (pH 10.0).
-
Extraction: Extract the formed
H-epinephrine into 3 mL of toluene:isoamyl alcohol (3:7 v/v). -
Quantification: Transfer the organic phase to a scintillation vial containing liquid scintillant. Measure radioactivity (CPM) using a beta-counter.
-
Data Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation:
Validation Criteria:
-
Positive Control: SK&F 29661 (Standard PNMT inhibitor).
-
Z-Factor: Must be > 0.5 for high-throughput reliability.
Secondary Screening: Phenotypic & Functional Profiling
While PNMT inhibition is the classic target, modern drug discovery utilizes this scaffold for anticancer (specifically KRas-Wnt synthetic lethality) and anticonvulsant activity.
Cell Viability & Cytotoxicity (MTT/Resazurin Assay)
Objective: Assess general cytotoxicity and specific anti-proliferative activity against colorectal cancer lines (e.g., HCT116).
Protocol:
-
Seeding: Plate HCT116 cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.
-
Treatment: Treat cells with derivatives (serial dilutions: 0.1 µM to 50 µM) for 48 hours. Include DMSO vehicle control.
-
Development: Add 20 µL of Resazurin solution (0.15 mg/mL). Incubate for 4 hours.
-
Readout: Measure fluorescence (Ex 560 nm / Em 590 nm).
-
Hit Definition: Compounds showing
inhibition at 10 µM are advanced.
Screening Logic Flow (Graphviz Visualization)
Figure 2: Screening cascade for THIQ-3-methanol derivatives. The logic filters compounds from target affinity to phenotypic potency and finally metabolic stability.
ADME Profiling: Early Safety & Stability
The tetrahydroisoquinoline ring is susceptible to metabolic oxidation (N-oxidation or hydroxylation). Early assessment of metabolic stability is non-negotiable.
Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Protocol:
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADPH final).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS . Monitor the disappearance of the parent ion.
Data Interpretation:
| Parameter | High Stability | Moderate Stability | Low Stability |
|---|
| Half-life (
Data Analysis & SAR Summary
When analyzing the screening data for (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol derivatives, look for the following Structure-Activity Relationships (SAR):
-
3-Hydroxymethyl Role: Conversion to a methyl ether often retains PNMT activity but may reduce selectivity. Conversion to a bulky ester usually abolishes activity due to steric clash in the active site.
-
N-Substitution: Small alkyl groups (Methyl) at the N2 position generally enhance PNMT affinity. Bulky benzyl groups may shift activity towards other targets (e.g., Calcium channels or MDR reversal).
-
Aromatic Substitution: Electron-withdrawing groups (e.g., 7-sulfonamide) can significantly enhance potency and selectivity against
-adrenoceptors.
References
-
Grunewald, G. L., et al. (1999). "3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor." Journal of Medicinal Chemistry.
-
Scott, J. D., & Williams, R. M. (2002). "Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics." Chemical Reviews.
-
Al-Mulla, H., et al. (2024). "Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors." University of Technology Sydney.
-
Nugent, R. A., et al. (1987). "1-Amino-1,2,3,4-tetrahydroisoquinoline-3-methanol derivatives: Synthesis and anticonvulsant activity." Journal of Medicinal Chemistry.
-
Seim, M. R., et al. (2006).[1] "Comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase." Journal of Medicinal Chemistry.
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol via the Pictet-Spengler Reaction
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal template for designing ligands that can interact with high specificity and affinity to biological targets. Consequently, THIQ derivatives have been explored for their potential as anticancer, antimicrobial, and neuroprotective agents, among others.[2]
The Pictet-Spengler reaction, a classic and powerful tool in synthetic organic chemistry, provides a direct and efficient route to the synthesis of the THIQ core.[3][4] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring system.[3] This application note provides a detailed, step-by-step protocol for the synthesis of a specific THIQ derivative, (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a valuable building block for the development of novel therapeutics.
Reaction Mechanism: The Pictet-Spengler Cyclization
The synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol proceeds through the acid-catalyzed reaction of 2-amino-3-phenylpropan-1-ol (phenylalaninol) with formaldehyde. The generally accepted mechanism for the Pictet-Spengler reaction involves the following key steps:[3][5]
-
Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine of phenylalaninol with formaldehyde to form a Schiff base (imine). Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich phenyl ring of the β-arylethylamine moiety then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion. This cyclization step is the core of the Pictet-Spengler reaction and results in the formation of the tetrahydroisoquinoline ring system.
-
Deprotonation/Rearomatization: The final step involves the loss of a proton from the aromatic ring, leading to the restoration of aromaticity and the formation of the stable tetrahydroisoquinoline product.
Figure 1: Generalized mechanism of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
This protocol is adapted from general procedures for the Pictet-Spengler reaction of related β-arylethylamines with formaldehyde.[4][6] Researchers should perform a small-scale trial to optimize conditions for their specific setup.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-phenylpropan-1-ol (Phenylalaninol) | ≥98% | Commercially Available |
| Formaldehyde (37 wt. % in H₂O) | ACS Reagent | Commercially Available |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | Commercially Available |
| Sodium Bicarbonate (NaHCO₃), saturated solution | Laboratory Grade | Commercially Available |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Commercially Available |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3-phenylpropan-1-ol (5.0 g, 33.0 mmol) in 50 mL of deionized water.
-
Addition of Reagents: To the stirred solution, add formaldehyde (3.0 mL, 37 wt. % in H₂O, 37.0 mmol, 1.1 eq).
-
Acidification and Reflux: Slowly add concentrated hydrochloric acid (5.0 mL) to the reaction mixture. The solution may become warm. Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/methanol eluent system.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a 95:5 mixture of dichloromethane and methanol.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of 98:2 to 90:10 dichloromethane/methanol. Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol as a white to off-white solid.
Data and Expected Results
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| Melting Point | Varies based on purity |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.00 (m, 4H, Ar-H), 4.15 (s, 2H, Ar-CH₂-N), 3.80-3.70 (m, 1H, CH-CH₂OH), 3.65-3.55 (m, 2H, CH₂OH), 3.10-2.90 (m, 2H, N-CH₂-CH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 134.5, 133.8, 129.2, 126.5, 126.3, 125.8, 65.5, 54.0, 46.5, 42.0 |
| Mass Spectrometry (ESI+) | m/z 164.10 [M+H]⁺ |
Note: The spectral data provided are predicted values and should be confirmed by experimental analysis.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure adequate acidification. |
| Product loss during workup | Perform extractions carefully and ensure complete phase separation. | |
| Side Product Formation | Over-reaction or side reactions | Monitor the reaction closely by TLC and stop when the starting material is consumed. Consider using a milder acid catalyst (e.g., trifluoroacetic acid). |
| Difficulty in Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Workflow Diagram
Figure 2: Workflow for the synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.
Conclusion
The Pictet-Spengler reaction provides a robust and efficient method for the synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. The protocol outlined in this application note offers a reliable starting point for researchers in drug discovery and medicinal chemistry to access this valuable synthetic intermediate. Careful optimization of reaction conditions and purification techniques will ensure high yields and purity of the final product, paving the way for the development of novel tetrahydroisoquinoline-based compounds with potential therapeutic applications.
References
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]
-
Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. [Link]
-
Hao, H., Li, G., & Yang, G. (2019). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 9(20), 11466-11486. [Link]
-
PubChem. (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol. National Center for Biotechnology Information. PubChem Compound Database; CID=776757. [Link]
-
Chandrasekhar, S., Mohanty, P. K., Harikishan, K., & Sasmal, P. K. (1999). An Intramolecular Friedel−Crafts Cyclization of an in Situ Generated Tosylate Intermediate: An Efficient Construction of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines from N,N-Dibenzyl-α-aminols. Organic Letters, 1(6), 877–879. [Link]
-
Larkin, M. A., & Cook, J. M. (2011). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 16(12), 8565-8595. [Link]
Sources
- 1. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
- 2. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
The Versatile Scaffold: (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol as a Cornerstone for Complex Molecule Synthesis
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3][4][5] Its rigid structure and the presence of a basic nitrogen atom make it an ideal scaffold for interacting with biological targets. Among the diverse array of substituted THIQs, (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol stands out as a particularly valuable and versatile building block for the synthesis of complex molecules. The strategic placement of a hydroxymethyl group at the C3 position offers a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures with significant potential in drug discovery and medicinal chemistry.[6][7]
This technical guide provides an in-depth exploration of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol as a building block. We will delve into its synthesis, with a focus on enantioselective approaches, and provide detailed protocols for its functionalization through N-alkylation and O-acylation. Through this, we aim to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this powerful synthetic intermediate.
The Strategic Advantage of the 3-Hydroxymethyl Moiety
The utility of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol as a building block stems from the presence of two key functional groups: the secondary amine within the tetrahydroisoquinoline ring and the primary alcohol of the hydroxymethyl substituent. This dual functionality allows for sequential or orthogonal derivatization, paving the way for the creation of extensive compound libraries.
The secondary amine is a nucleophilic center, readily undergoing reactions such as alkylation, acylation, and arylation. These modifications allow for the introduction of various substituents that can modulate the molecule's physicochemical properties, such as lipophilicity and basicity, and influence its interaction with biological targets.
The primary alcohol provides a site for esterification, etherification, and oxidation. These transformations can be used to introduce a wide range of functional groups, link the THIQ core to other molecular fragments, or convert the alcohol into other functionalities like aldehydes or carboxylic acids for further elaboration.
Synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: A Chiral Approach
The enantiopurity of complex molecules is often critical for their biological activity. Therefore, the asymmetric synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is of paramount importance. The Pictet-Spengler reaction, a classic method for constructing the tetrahydroisoquinoline skeleton, provides a powerful avenue for achieving this.[1][8][9] By employing a chiral aldehyde derived from a readily available starting material like serine, one can induce stereoselectivity in the cyclization step.
A plausible and efficient strategy involves the Pictet-Spengler condensation of a phenylethylamine with a suitably protected glyceraldehyde, a three-carbon chiral aldehyde. The stereocenter in glyceraldehyde directs the formation of one enantiomer of the tetrahydroisoquinoline product over the other. Subsequent deprotection and reduction of the resulting aldehyde or carboxylic acid at the C3 position would yield the desired enantiopure (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.
Figure 1: Enantioselective synthesis via Pictet-Spengler reaction.
Protocol 1: Enantioselective Synthesis of (S)- or (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol via Pictet-Spengler Reaction
This protocol outlines a general procedure for the asymmetric synthesis of the title compound. The choice of protecting group for glyceraldehyde and the specific reaction conditions may require optimization.
Materials:
-
Phenylethylamine
-
(R)- or (S)-2,3-O-Isopropylideneglyceraldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Iminium Ion Formation and Cyclization:
-
In a round-bottom flask, dissolve phenylethylamine (1.0 eq.) in DCM.
-
Add (R)- or (S)-2,3-O-Isopropylideneglyceraldehyde (1.1 eq.) to the solution.
-
Cool the mixture to 0 °C and slowly add trifluoroacetic acid (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation of the Intermediate:
-
Quench the reaction by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected 3-formyl-tetrahydroisoquinoline intermediate.
-
-
Reduction to the Alcohol:
-
Dissolve the purified intermediate in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate to yield the protected (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.
-
-
Deprotection:
-
Dissolve the protected alcohol in a mixture of THF and 1M HCl.
-
Stir the reaction at room temperature for 4-6 hours.
-
Neutralize the reaction with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to afford the final product, (S)- or (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.
-
Rationale for Experimental Choices:
-
Trifluoroacetic acid (TFA): A strong acid catalyst is essential for the Pictet-Spengler reaction to promote the formation of the electrophilic iminium ion necessary for cyclization.[10]
-
Sodium borohydride (NaBH₄): A mild and selective reducing agent that efficiently reduces the aldehyde to the primary alcohol without affecting other functional groups.
-
Acidic Deprotection: The isopropylidene protecting group is acid-labile and can be readily removed under mild acidic conditions.
Functionalization of the (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Scaffold
The true power of this building block lies in its ability to be readily functionalized at both the nitrogen and oxygen atoms. The following sections provide detailed protocols for N-alkylation and O-acylation, two fundamental transformations for generating molecular diversity.
N-Alkylation: Expanding the Molecular Framework
N-alkylation of the secondary amine in the tetrahydroisoquinoline ring is a straightforward yet powerful method to introduce a wide variety of substituents. This modification can significantly impact the molecule's biological activity.[11][12]
Figure 2: General scheme for N-alkylation.
Protocol 2: N-Alkylation of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
This protocol describes a general procedure for the N-alkylation of the title compound using an alkyl halide.
Materials:
-
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a solution of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
-
Rationale for Experimental Choices:
-
Potassium Carbonate: A mild inorganic base is used to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[13]
-
Acetonitrile/DMF: Polar aprotic solvents are ideal for this type of nucleophilic substitution reaction as they can dissolve the reactants and facilitate the reaction without interfering.
Table 1: Representative N-Alkylation Reactions
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | ACN | 6 | 85 |
| 2 | Methyl iodide | K₂CO₃ | DMF | 4 | 92 |
| 3 | Ethyl bromoacetate | Cs₂CO₃ | DMF | 8 | 78 |
Note: The yields are illustrative and may vary based on specific experimental conditions.
O-Acylation: Introducing Ester Functionality
The primary alcohol of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol can be readily acylated to form esters. This transformation is useful for prodrug strategies, modifying solubility, and introducing new pharmacophores. The use of acyl chlorides is a common and efficient method for this purpose.[14]
Figure 3: General scheme for O-acylation.
Protocol 3: O-Acylation of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
This protocol provides a general method for the O-acylation of the title compound using an acyl chloride in the presence of a base.
Materials:
-
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (1.0 eq.) in DCM and add pyridine (1.5 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 eq.) dropwise to the stirred solution.
-
-
Reaction Execution:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1M HCl to remove excess pyridine.
-
Then, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired O-acylated product.
-
Rationale for Experimental Choices:
-
Pyridine/Triethylamine: A non-nucleophilic organic base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting material and catalyze side reactions.[15]
-
Dichloromethane: An inert solvent that dissolves the reactants and does not participate in the reaction.
Table 2: Representative O-Acylation Reactions
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Pyridine | DCM | 2 | 95 |
| 2 | Benzoyl chloride | TEA | DCM | 3 | 90 |
| 3 | Isobutyryl chloride | Pyridine | DCM | 2.5 | 88 |
Note: The yields are illustrative and may vary based on specific experimental conditions.
Conclusion
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a highly valuable and adaptable building block for the synthesis of complex molecules. Its straightforward, enantioselective synthesis via the Pictet-Spengler reaction and the ease of its subsequent functionalization at both the nitrogen and oxygen centers provide a robust platform for generating diverse chemical libraries. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile scaffold in their pursuit of novel and impactful molecules for drug discovery and beyond. The inherent structural features of this building block, combined with the chemical transformations detailed herein, open up a vast chemical space for exploration and innovation.
References
-
Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44, 2030–2036. [Link]
-
Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151–190. [Link]
-
Khamidova, U.; Terenteva, E.; Umarova, M.; Abdurakhmanov, J.; Sasmakov, S.; Makhnyov, A.; Vinogradova, V.; Saidov, A.; Khashimova, Z.; Azimova, S. Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Pharmaceuticals2021 , 14, 1069. [Link]
-
Hegedüs, L.; D'hooghe, M.; De Kimpe, N. Synthesis of Chiral Tetrahydroisoquinoline-Derived β-Amino Alcohols and Their Application to Asymmetric Reaction. Heterocycles2008 , 76, 305-312. [Link]
-
Sabir, S.; Faria, J.; et al. The Pictet-Spengler Reaction Updates Its Habits. Molecules2016 , 21, 764. [Link]
-
NROChemistry. Pictet-Spengler Reaction. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
-
Singh, A.; Kumar, R.; et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv.2021 , 11, 10349-10371. [Link]
-
Al-Horani, R. A.; Desai, U. R. Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. Tetrahedron2012 , 68, 7248–7257. [Link]
-
PubChem. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol. [Link]
-
Al-Horani, R. A.; Desai, U. R. Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. Tetrahedron2012 , 68, 7248–7257. [Link]
-
Chrzanowska, M.; D'hooghe, M. Biological Activities of Tetrahydroisoquinolines Derivatives. J. Org. Pharm. Chem.2023 , 1, 1-10. [Link]
-
Liu, R.; Han, J.; Li, B.; Liu, X.; Wei, Z.; Wang, J.; Wang, Q.; Jiang, R.; Nie, H.; Zhang, S. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Org. Chem. Front.2021 , 8, 1930-1934. [Link]
-
Reddy, Y. V.; Biradar, D. O.; Reddy, B. J. M.; Rathod, A. K.; Himabindu, M.; Reddy, B. V. S. Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Nat. Prod. Commun.2017 , 12, 1600-1602. [Link]
-
Nargund, R. P.; et al. Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a potent, selective, melanocortin subtype-4 receptor agonist. J. Med. Chem.2002 , 45, 4589-4593. [Link]
-
Chrzanowska, M.; et al. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules2023 , 28, 3467. [Link]
-
G. A. Olah, et al. In silico Assessment of Pharmacological Profile of Low Molecular Weight Oligo-Hydroxyalkanoates. Front. Bioeng. Biotechnol.2020 , 8, 584. [Link]
-
DePaul University. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]
-
Wang, X.; et al. Synthesis and biological evaluation of novel N-alkyl tetra- and decahydroisoquinolines: novel antifungals that target ergosterol biosynthesis. Bioorg. Med. Chem. Lett.2014 , 24, 1044-1047. [Link]
-
Rozwadowska, M. D.; et al. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Pol. J. Chem.1999 , 73, 949-957. [Link]
-
Wang, X.; et al. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8]naphthyrin-5(6H)-one. Tetrahedron2015 , 71, 8233-8239. [Link]
-
Zhang, Z.; et al. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules2022 , 27, 4831. [Link]
-
Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. [Link]
-
Wang, Y.; et al. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Catalysts2023 , 13, 884. [Link]
-
DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
PubChem. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. [Link]
-
Trost, B. M.; et al. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Eur. J. Org. Chem.2006 , 2006, 4963-4966. [Link]
Sources
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 776757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol | C10H13NO | CID 3752277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis and biological evaluation of novel N-alkyl tetra- and decahydroisoquinolines: novel antifungals that target ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journaljpri.com [journaljpri.com]
- 13. Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Application Note & Protocol: N-Methylation of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the N-Methyl Moiety
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The functionalization of the nitrogen atom at the 2-position significantly modulates the pharmacological properties of these molecules. N-methylation, in particular, can enhance metabolic stability, improve membrane permeability, and alter receptor binding affinity and selectivity.[1][2] The target molecule of this protocol, (2-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, is a valuable building block for the synthesis of more complex bioactive compounds.
This guide provides a detailed, field-proven protocol for the efficient N-methylation of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, focusing on the highly reliable Eschweiler-Clarke reaction. We will delve into the mechanistic underpinnings of this choice, provide a step-by-step methodology, and discuss critical aspects of purification and characterization.
Strategic Approach: Why the Eschweiler-Clarke Reaction?
For the N-methylation of a secondary amine like (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, several methods are available, including alkylation with methyl halides (e.g., CH₃I) or reductive amination. However, the Eschweiler-Clarke reaction stands out for several compelling reasons:
-
High Selectivity: It is a classic and highly efficient method for methylating secondary amines to tertiary amines.[3]
-
Avoidance of Overalkylation: The reaction mechanism inherently prevents the formation of quaternary ammonium salts, a common side reaction with alkylating agents like methyl iodide.[3][4][5] This simplifies purification and improves the yield of the desired tertiary amine.
-
Cost-Effectiveness & Accessibility: The reagents—formaldehyde and formic acid—are inexpensive, readily available, and stable.[6]
-
Robustness: The reaction is generally high-yielding and tolerant of various functional groups. The presence of the primary alcohol in the substrate is not expected to interfere.
The core of the reaction is a reductive amination process.[3][7] The amine first reacts with formaldehyde to form an iminium ion, which is then reduced in situ by formic acid. The formic acid acts as a hydride donor, being oxidized to carbon dioxide in the process, which drives the reaction to completion.[4][8]
Mechanistic Overview: The Eschweiler-Clarke Reaction
Understanding the mechanism illuminates the logic behind the protocol. The process for a secondary amine can be visualized in three key steps.
-
Iminium Ion Formation: The secondary amine nucleophilically attacks the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate.
-
Dehydration: This unstable hemiaminal readily loses a molecule of water to form a reactive electrophilic iminium ion.
-
Hydride Transfer: A molecule of formic acid (or its conjugate base, formate) delivers a hydride (H⁻) to the iminium ion. This reduction step forms the final N-methylated tertiary amine and releases carbon dioxide.[3][5]
// Nodes for Reactants sub [label="R₂NH\n(Secondary Amine)"]; hcho [label="CH₂O\n(Formaldehyde)"]; hcooh [label="HCOOH\n(Formic Acid)"];
// Nodes for Intermediates hemiaminal [label="[R₂N⁺H-CH₂-O⁻]\n(Zwitterionic Adduct) -> R₂N-CH₂-OH\n(Hemiaminal)"]; iminium [label="[R₂N=CH₂]⁺\n(Iminium Ion)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for Products product [label="R₂N-CH₃\n(Tertiary Amine)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; co2 [label="CO₂"]; h2o [label="H₂O"];
// Edges sub -> hemiaminal [label="+ CH₂O"]; hemiaminal -> iminium [label="- H₂O"]; iminium -> product [label="+ HCOOH\n- CO₂", color="#4285F4", fontcolor="#4285F4"];
// Invisible nodes for alignment {rank=same; sub; hcho;} {rank=same; product; co2;} }
Caption: Mechanism of N-methylation via the Eschweiler-Clarke reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-methylation of secondary amines.[5][9]
4.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Equivalents |
| (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol | 163.22 | 1.80 g (11.0 mmol) | 1.0 |
| Formic Acid (90% aqueous solution) | 46.03 | 1.69 g (33.0 mmol) | ~3.0 |
| Formaldehyde (37% aqueous solution, "Formalin") | 30.03 | 1.04 g (12.8 mmol) | ~1.1 - 1.2 |
| Sodium Hydroxide (10% aqueous solution) | 40.00 | As needed | - |
| Chloroform (or Dichloromethane) | 119.38 | ~50-100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Formaldehyde is a suspected carcinogen and sensitizer. Formic acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction evolves carbon dioxide gas, which can cause pressure buildup if the vessel is sealed too tightly without pressure relief. The use of a sealed tube is for reactions at high temperatures to prevent evaporation of low-boiling reactants.[9] Ensure the vessel is pressure-rated if heating above the solvent's boiling point.
4.2. Step-by-Step Procedure
-
Reaction Setup: To a pressure-rated reaction tube or a round-bottom flask equipped with a reflux condenser, add (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (1.80 g, 11.0 mmol).
-
Reagent Addition: Add the formaldehyde solution (1.04 g, ~12.8 mmol) followed by the formic acid (1.69 g, ~33.0 mmol).[9]
-
Reaction: Seal the tube or heat the flask to 90-100 °C (oil bath) and stir the mixture vigorously. The reaction progress can be monitored by the evolution of CO₂ gas (bubbling). Continue heating for 4-16 hours.[9]
-
Scientist's Note: The reaction can often be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material. A typical mobile phase would be Dichloromethane/Methanol (e.g., 95:5 or 90:10). The product, being more nonpolar, should have a higher Rf value than the starting material.
-
-
Work-up - Quenching and Basification: Cool the reaction mixture to room temperature. Carefully transfer the solution to a beaker and slowly basify by adding 10% aqueous sodium hydroxide solution with stirring until the pH is approximately 10-11. This step neutralizes the excess formic acid and deprotonates the tertiary amine product, making it soluble in organic solvents.
-
Extraction: Transfer the alkaline mixture to a separatory funnel. Extract the aqueous phase with chloroform or dichloromethane (3 x 30 mL).
-
Scientist's Note: The addition of a salt like potassium carbonate, as mentioned in some literature, can help break up emulsions and increase the ionic strength of the aqueous layer, driving the organic product into the organic phase more efficiently.[9]
-
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often an oil.
4.3. Purification and Characterization
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel, using a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the acidic silica.
-
Characterization: The identity and purity of the final product, (2-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, should be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see a new singlet in the 2.3-2.5 ppm range corresponding to the N-CH₃ protons. The N-H proton signal from the starting material will be absent.
-
¹³C NMR: A new signal for the N-CH₃ carbon will appear around 40-45 ppm.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the product (C₁₁H₁₅NO), which is 178.24 g/mol .
-
Experimental Workflow Diagram
// Nodes start [label="1. Combine Reactants\n(THIQ-CH₂OH, HCHO, HCOOH)\nin Reaction Vessel", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="2. Heat & Stir\n(90-100°C, 4-16h)\nMonitor CO₂ evolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="3. Cool to Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; basify [label="4. Basify with 10% NaOH\n(to pH 10-11)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="5. Extract with Organic Solvent\n(e.g., CH₂Cl₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="6. Dry & Concentrate\n(Na₂SO₄, Rotary Evaporator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="7. Purify (Optional)\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; char [label="8. Characterize Product\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> react; react -> cool; cool -> basify; basify -> extract; extract -> dry; dry -> purify; purify -> char; }
Caption: Overall workflow for the N-methylation synthesis.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC or NMR analysis shows significant starting material remaining, the reaction time may need to be extended, or the temperature slightly increased. Ensure that sufficient equivalents of formaldehyde and formic acid were used.
-
Low Yield: Poor extraction efficiency can lead to low yields. Ensure the aqueous layer is sufficiently basic (pH >10) before extraction. Performing more extractions (e.g., 4-5 times) with smaller volumes of organic solvent can improve recovery.
-
Alternative Methods: While the Eschweiler-Clarke reaction is robust, other reductive amination protocols using different reducing agents (e.g., sodium borohydride, NaBH₄) can also be effective.[10] These methods may be preferable for substrates sensitive to hot acidic conditions. However, they often require stricter control of stoichiometry and reaction conditions.
References
- Grokipedia. Eschweiler–Clarke reaction.
- MDPI.
- UQTR.
- PrepChem.com. Synthesis of 2-methyl-1,2,3,4-tetrahydro-3-isoquinolinemethanol.
- J-GLOBAL.
- FULIR. Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique.
- Wikipedia. Eschweiler–Clarke reaction.
- NROChemistry. Eschweiler-Clarke Reaction.
- The Journal of Organic Chemistry. Simplified Version of the Eschweiler–Clarke Reaction.
- Name-Reaction.com. Eschweiler-Clarke reaction.
Sources
- 1. depot-e.uqtr.ca [depot-e.uqtr.ca]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. mdpi.com [mdpi.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. name-reaction.com [name-reaction.com]
- 9. prepchem.com [prepchem.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol in Dopamine Receptor Ligand Synthesis
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in neuropsychiatric drug discovery, serving as the pharmacophore core for numerous dopamine receptor ligands. Specifically, (S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol (hereafter (S)-3-THIQM ) offers a unique chiral building block that combines the rigid THIQ core with a flexible hydroxymethyl handle.
This application note details the synthetic utility of (S)-3-THIQM in developing Dopamine D3 Receptor (D3R) selective antagonists and partial agonists. Unlike planar aromatic scaffolds, the C3-chiral center of (S)-3-THIQM allows for stereoselective probing of the orthosteric binding pocket, while the hydroxymethyl group provides a versatile vector for modulating metabolic stability (logP) and hydrogen-bond donor (HBD) capacity.
Chemical Profile & Handling
| Property | Specification |
| Compound Name | (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol |
| CAS Number | 18881-17-9 |
| Molecular Weight | 163.22 g/mol |
| Chirality | (S)-Enantiomer (typically >97% ee) |
| Physical State | White to pale yellow crystalline solid |
| Solubility | Soluble in MeOH, DMSO, DCM; sparingly soluble in water |
| pKa (Calc) | ~9.5 (Secondary Amine), ~14.8 (Primary Alcohol) |
| Storage | 2–8°C, Hygroscopic (Store under Argon/Nitrogen) |
Safety Precaution: As a secondary amine and potential bioactive precursor, handle in a fume hood wearing standard PPE. Avoid inhalation of dusts.
Structural Logic in Ligand Design
The utility of (S)-3-THIQM lies in its ability to serve as the "Head Group" in the classic Head-Linker-Tail pharmacophore model for D3R ligands.
-
The Head (THIQ Core): Binds to the orthosteric site (involving Asp110 in D3R). The protonated nitrogen forms a critical salt bridge.
-
The C3-Hydroxymethyl Group:
-
Stereochemistry: The (S)-configuration directs the bulk of the molecule away from steric clashes in the receptor tunnel.
-
H-Bonding: The -OH group can interact with Serine residues (e.g., Ser192) or be modified to fluoromethyl groups to alter pKa and lipophilicity.
-
-
The Linker (N-Attachment): The secondary amine allows for facile attachment of alkyl or aryl-alkyl linkers connecting to the secondary binding pocket.
Mechanistic Pathway Diagram
Caption: Strategic divergence in functionalizing (S)-3-THIQM for dopamine receptor ligand synthesis.
Detailed Protocol: Synthesis of a D3-Selective Pharmacophore
This protocol describes the synthesis of a D3-selective ligand precursor via Reductive Amination , connecting the (S)-3-THIQM head to a linker. This method is preferred over direct alkylation to minimize over-alkylation byproducts.
Phase 1: Preparation of the Linker-Tail Fragment
Note: This phase assumes the prior synthesis of an aldehyde-functionalized "Tail" fragment (e.g., 4-(4-fluorobenzamido)butanal).
Phase 2: Reductive Amination Coupling (The Core Protocol)
Objective: Covalently attach the linker to the secondary amine of (S)-3-THIQM while preserving the chiral center and the primary alcohol.
Reagents:
-
(S)-3-THIQM (1.0 eq)
-
Aldehyde-Linker-Tail Fragment (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 eq)
-
Acetic Acid (AcOH) (Catalytic, 1-2 drops)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
Step-by-Step Methodology:
-
Activation:
-
In a flame-dried round-bottom flask under Argon, dissolve (S)-3-THIQM (1 mmol, 163 mg) in anhydrous DCE (10 mL).
-
Add the Aldehyde-Linker (1.1 mmol).
-
Add catalytic AcOH (to adjust pH to ~5–6).
-
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes to allow iminium ion formation. This equilibrium step is crucial for yield.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB (1.5 mmol, 318 mg) portion-wise over 10 minutes. Note: STAB is preferred over NaCNBH3 for lower toxicity and better selectivity in the presence of the free hydroxyl group.
-
Allow the reaction to warm to RT and stir for 12–16 hours.
-
-
Quenching & Workup:
-
Quench with saturated aqueous NaHCO3 (15 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.[1]
-
-
Purification:
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Silica Gel).[2]
-
Eluent: DCM:MeOH (95:5 to 90:10) + 1% NH4OH. The amino-alcohol functionality can cause tailing; ammonia is essential to sharpen the peak.
-
Yield Expectation: 75–85% isolated yield.
Advanced Application: O-Functionalization for SAR
Once the N-linkage is established, the C3-hydroxymethyl group can be modified to tune the Structure-Activity Relationship (SAR) .
| Modification | Reagent/Condition | Effect on Ligand Property |
| Fluorination | DAST or Deoxo-Fluor, -78°C to RT | Converts -CH2OH to -CH2F. Reduces H-bond donation, increases metabolic stability, and lowers polar surface area (PSA) for better BBB penetration. |
| Oxidation | Dess-Martin Periodinane | Converts -CH2OH to -CHO or -COOH. Allows for intramolecular cyclization (rigidification) or attachment of a second pharmacophore. |
| Carbamoylation | Isocyanates (R-NCO) | Converts -CH2OH to -CH2O-C(O)NH-R. Introduces additional H-bond acceptors/donors for secondary binding pockets. |
Workflow: Fluorination of the C3-Methanol
Rationale: Fluorine acts as a bioisostere for the hydroxyl group, maintaining dipole interactions while preventing glucuronidation (metabolic clearance).
-
Protection: Ensure the secondary amine is already alkylated (as per Phase 2) or Boc-protected.
-
Reaction: Dissolve substrate in anhydrous DCM at -78°C. Add DAST (Diethylaminosulfur trifluoride) (1.2 eq) dropwise.
-
Warming: Allow to warm to RT overnight.
-
Safety: Quench carefully with sat. NaHCO3 (exothermic!).
Validation & Quality Control
To ensure the integrity of the synthesized ligand, the following analytical checkpoints are mandatory:
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine.
-
Requirement: >98% ee to ensure the biological activity is attributed to the (S)-isomer.
-
-
NMR Verification:
-
1H NMR: Diagnostic shift of the C3-H proton and the diastereotopic protons of the -CH2OH group.
-
COSY/NOESY: Confirm the spatial orientation of the hydroxymethyl group relative to the isoquinoline ring protons.
-
-
Mass Spectrometry: High-Resolution Mass Spec (HRMS) [M+H]+ to confirm elemental composition.
References
-
Chem-Impex International. "(S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol Product Page." Chem-Impex, 2024. Link
-
Kulkarni, A. et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 2021.[3] Link
-
Ananthan, S. et al. "New Tetrahydroisoquinoline-Based D3R Ligands with an o-Xylenyl Linker Motif." Journal of Medicinal Chemistry, 2021.[4] Link
-
Kumar, V. et al. "Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives." Organic & Biomolecular Chemistry, 2018.[5][6][7] Link
-
GuideChem. "Preparation methods and catalytic hydrogenation of 1,2,3,4-Tetrahydroisoquinoline." GuideChem Application Notes, 2023. Link
Sources
- 1. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 2. Crystal structure of 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel dopamine receptor 3 antagonists inhibit the growth of primary and temozolomide resistant glioblastoma cells | PLOS One [journals.plos.org]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
Application Note: Chemoenzymatic Synthesis of Tetrahydroisoquinolines (THIQs)
[1][2][3][4]
Executive Summary
The tetrahydroisoquinoline (THIQ) scaffold is the structural core of over 2,500 bioactive alkaloids, including morphine, noscapine, and the anticancer agent trabectedin. Traditional chemical synthesis of THIQs via the Pictet-Spengler Reaction (PSR) often requires harsh acidic conditions and yields racemic mixtures, necessitating wasteful chiral resolution.
This Application Note details two field-proven chemoenzymatic protocols to access enantiopure THIQs under mild conditions:
-
De Novo Asymmetric Synthesis: Utilizing Norcoclaurine Synthase (NCS) for the chiral condensation of dopamine derivatives and aldehydes.[1]
-
Deracemization (The "Rescue" Strategy): Utilizing Monoamine Oxidase (MAO-N) variants to convert racemic synthetic mixtures into single enantiomers (ee > 99%).[2]
The Biocatalytic Advantage
Chemical PSR relies on the electrophilic attack of an iminium ion onto an aromatic ring. In water, at neutral pH, this reaction is sluggish and produces racemates. Enzymes like Norcoclaurine Synthase (NCS) overcome this by stabilizing the "dopamine-first" transition state, acting as a "chiral chaperone" to direct the cyclization stereoselectively.
Comparative Pathway Analysis
Figure 1: Divergence of chemical vs. enzymatic pathways. NCS stabilizes the reactive intermediate within a chiral pocket, preventing the formation of the (R)-enantiomer.
Protocol A: De Novo Asymmetric Synthesis via NCS
Principle: NCS catalyzes the condensation of dopamine (and analogues) with aldehydes.[3][1][4][5][6] Critical Mechanism: NCS follows a "Dopamine-First" kinetic mechanism. The enzyme must bind the amine before the aldehyde. Adding aldehyde first can lead to non-productive Schiff base formation in solution, lowering yield.
Materials
-
Enzyme: Recombinant Thalictrum flavum NCS (TfNCS), purified or crude lysate (approx. 1 mg/mL total protein).
-
Amine Substrate: Dopamine HCl (or 3-O-methyl-dopamine).
-
Aldehyde Substrate: 4-Hydroxyphenylacetaldehyde (4-HPAA) or substituted benzaldehydes.
-
Buffer: 100 mM HEPES or Potassium Phosphate (KPi), pH 7.0.
-
Additives: Sodium Ascorbate (antioxidant to prevent dopamine polymerization).
Step-by-Step Procedure
-
Buffer Preparation: Prepare 10 mL of 100 mM HEPES buffer (pH 7.0). Degas by bubbling nitrogen for 10 minutes to minimize oxidative polymerization of dopamine (which turns the solution black/brown).
-
Substrate Stock:
-
Dissolve Dopamine HCl to 50 mM in degassed water containing 10 mM Sodium Ascorbate.
-
Dissolve Aldehyde to 50 mM in DMSO (or water if soluble).
-
-
Reaction Assembly (1 mL scale):
-
Add 800 µL Buffer.
-
Add 100 µL NCS Enzyme preparation.
-
Incubate 5 mins: Allow enzyme to equilibrate.
-
Add 50 µL Dopamine Stock (Final: 2.5 mM).
-
Wait 2 mins: Essential for "Dopamine-First" binding.
-
Add 50 µL Aldehyde Stock (Final: 2.5 mM).
-
-
Incubation: Seal vial. Shake at 30°C, 150 rpm for 3–12 hours.
-
Quenching: Add 100 µL of 10% Trichloroacetic acid (TCA) or 1:1 Acetonitrile to precipitate proteins.
-
Clarification: Centrifuge at 12,000 x g for 5 minutes.
Data Analysis & Validation
Analyze supernatant via HPLC (C18 column for yield, Chiral-AGP for ee).
| Parameter | Chemical Synthesis (Control) | Enzymatic Synthesis (NCS) |
| pH | < 2.0 (Acid Reflux) | 6.5 – 7.5 |
| Temp | > 80°C | 30°C |
| Yield | 40–60% | 85–95% |
| Stereochemistry | Racemic (0% ee) | (S)-Selective (>95% ee) |
| Side Products | Polymerized dopamine ("Melanin") | Minimal |
Protocol B: Deracemization via MAO-N (The "Rescue" Protocol)
Principle: If you already have a racemic THIQ (cheaply synthesized chemically), you can convert the entire mixture to a single enantiomer using a Cyclic Deracemization cascade.
-
MAO-N (Monoamine Oxidase) selectively oxidizes the (S)-enantiomer to an imine.
-
Ammonia Borane (
) non-selectively reduces the imine back to the racemate. -
Cycle: The (S)-enantiomer is constantly recycled/oxidized, while the (R)-enantiomer (which the enzyme does not touch) accumulates.
Workflow Diagram
Figure 2: The Deracemization Cycle. The enzyme acts as a chiral filter, constantly pushing the (S)-form into the imine state, which leaks back into the (R)-pool via chemical reduction. Eventually, 100% of the material becomes (R).
Materials
-
Enzyme: MAO-N D11 variant (lyophilized powder or whole cells). Note: D11 is typically (S)-selective for THIQs, yielding (R)-products.
-
Substrate: Racemic 1-substituted-1,2,3,4-tetrahydroisoquinoline.
-
Reductant: Ammonia Borane (
) complex. -
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.8.
-
Catalase: Bovine liver catalase (to degrade
byproduct).
Step-by-Step Procedure
-
Substrate Prep: Dissolve 10 mg of racemic THIQ in 200 µL DMSO.
-
Reaction Mix (5 mL scale):
-
4.5 mL KPi Buffer (pH 7.8).
-
Add Catalase (500 Units) – Critical to prevent MAO-N inactivation by peroxide.
-
Add MAO-N D11 (final conc. 2–4 mg/mL).
-
Add Racemic Substrate (final conc. 5–10 mM).
-
-
Initiate Cycle:
-
Add Ammonia Borane (Solid or fresh solution) to a final concentration of 40 mM (approx. 4–8 equivalents relative to substrate).
-
-
Incubation:
-
Open vessel (or loosely capped) is required! MAO-N requires molecular oxygen (
).[7] -
Shake at 37°C, 200 rpm for 24 hours.
-
-
Workup:
-
Basify to pH 10 with 1M NaOH.
-
Extract 3x with Ethyl Acetate.
-
Dry organic layer over
and concentrate.
-
Troubleshooting & Expert Insights
Substrate Inhibition in NCS[10]
-
Observation: Low yield despite high enzyme loading.
-
Cause: Aldehydes are often toxic to enzymes or form non-specific Schiff bases with lysine residues on the enzyme surface.
-
Solution: Use the "Dopamine-First" addition order (Protocol A, Step 3). Alternatively, use a syringe pump to slowly feed the aldehyde over 2 hours.
MAO-N Activity Loss
-
Observation: Reaction stalls at 50% conversion (kinetic resolution) rather than 100% (deracemization).
-
Cause: The chemical reductant (Ammonia Borane) may have degraded, or the enzyme was killed by
. -
Solution:
-
Ensure Catalase is fresh and in excess.
-
Add Ammonia Borane in portions (e.g., 10 mM at T=0, 10 mM at T=4h).
-
Verify Oxygen supply (do not seal the reaction hermetically).
-
Stereochemical Switching
-
Insight: While Wild-Type MAO-N is generally (S)-selective, variants like D5 and D9 have altered active site geometries. If D11 does not provide high ee, screen D5 and D9 variants. The steric bulk of the C1-substituent on the THIQ ring dictates which variant is most effective.
References
-
Lichman, B. R., et al. (2015). "Dopamine-first" mechanism of Norcoclaurine Synthase. FEBS Journal. Link
-
Ruff, B. M., et al. (2012). Deracemisation of benzylisoquinoline alkaloids employing monoamine oxidase variants. Catalysis Science & Technology. Link
-
Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines. Chemical Reviews. Link
-
Pesnot, T., et al. (2012). Optical resolution of 1-benzyl-1,2,3,4-tetrahydroisoquinolines by kinetic resolution using MAO-N. Advanced Synthesis & Catalysis. Link
-
Bonamore, A., et al. (2010). Norcoclaurine synthase: mechanism of an enantioselective Pictet-Spenglerase. Biochemistry. Link
Sources
- 1. One-pot chemoenzymatic synthesis of trolline and tetrahydroisoquinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Guide to the Solid-Phase Synthesis of Tetrahydroisoquinoline Libraries
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2][3] The demand for large, diverse collections of THIQ analogs for high-throughput screening has driven the development of efficient synthetic methodologies. Solid-phase organic synthesis (SPOS) has emerged as a superior strategy for the construction of such chemical libraries, offering streamlined purification, the ability to drive reactions to completion with excess reagents, and amenability to automation.[4] This application note provides a detailed guide for researchers, covering the core chemical strategies, a step-by-step protocol for the solid-phase synthesis of THIQ libraries via the Pictet-Spengler reaction, and methods for reaction monitoring and final product characterization.
Introduction: The Power of the THIQ Scaffold and Solid-Phase Synthesis
The THIQ motif is a cornerstone of alkaloid chemistry and a validated pharmacophore. Its rigid, three-dimensional structure is ideal for precise interactions with biological targets, leading to its incorporation in drugs ranging from muscle relaxants to antitumor agents.[3] The generation of libraries with diverse substituents on the THIQ core is a critical task in modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).
Traditional solution-phase synthesis, while effective for single targets, becomes cumbersome for library production due to the challenges of parallel purification and handling. Solid-phase synthesis elegantly circumvents these issues.[4] In SPOS, the starting material is covalently attached to an insoluble polymer bead (resin). Chemical transformations are performed, and excess reagents or by-products are simply washed away by filtration. The final, purified molecule is then cleaved from the solid support in the last step. This paradigm shift allows for the rapid and efficient parallel synthesis of thousands of distinct compounds.[5]
Core Synthetic Strategies for THIQ Construction on Solid Support
Two primary cyclization strategies have been successfully adapted for the solid-phase synthesis of the THIQ nucleus: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is the most versatile and widely used method for synthesizing THIQs.[1][6] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) of the resulting iminium ion.[3]
-
Causality: The success of this reaction hinges on the electronic nature of the aromatic ring. Electron-donating groups (e.g., alkoxy, hydroxy) on the phenyl ring activate it towards electrophilic attack by the iminium ion, facilitating cyclization under mild acidic conditions (e.g., trifluoroacetic acid, TFA). This makes it highly compatible with the acid-labile linkers commonly used in SPOS. The choice of aldehyde introduces a key point of diversity at the C-1 position of the THIQ core.
The Bischler-Napieralski Reaction
An alternative route is the Bischler-Napieralski reaction, which begins with a β-phenethylamide.[7] This amide undergoes cyclodehydration using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[8][9][10] This intermediate must then be reduced (e.g., with NaBH₄) to yield the final THIQ.
-
Causality: This method typically requires harsher conditions than the Pictet-Spengler reaction, which can limit its compatibility with certain solid supports and protecting groups.[7] However, it offers a different strategic approach, with diversity being introduced via the acyl group of the starting amide, which ultimately defines the substituent at the C-1 position.
Workflow Design: Key Considerations for a Self-Validating Protocol
A robust SPOS protocol is a self-validating system, incorporating checkpoints to ensure each reaction proceeds as expected before moving to the next.
Sources
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. mdpi.org [mdpi.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. organicreactions.org [organicreactions.org]
Microwave-Assisted Synthesis of Tetrahydroisoquinoline Derivatives
Topic: Microwave-assisted synthesis of tetrahydroisoquinoline derivatives Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Advanced Protocols and Mechanistic Insights
Executive Summary
The tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous alkaloids (e.g., morphine, emetine) and synthetic therapeutics (e.g., nomifensine).[1] Traditional synthetic routes—namely the Pictet-Spengler and Bischler-Napieralski reactions—often suffer from prolonged reaction times, harsh acidic conditions, and incomplete cyclization, particularly with electron-deficient substrates.
This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to overcome these kinetic barriers. By leveraging dielectric heating, researchers can access THIQ libraries with superior purity, diastereoselectivity, and yield in a fraction of the time required by conductive heating.
Part 1: Core Principles & Mechanistic Advantage[2]
Microwave irradiation (2.45 GHz) couples directly with the dipole moment of polar molecules (reagents and solvents), inducing molecular rotation and ionic conduction. For THIQ synthesis, this offers two distinct mechanistic advantages:
-
Overcoming Activation Barriers: The cyclization step in both Pictet-Spengler and Bischler-Napieralski reactions involves the formation of a sp³-sp² C-C bond, often the rate-determining step. The rapid internal heating provided by MW irradiation helps surmount the activation energy (
) barrier for these endothermic transition states more effectively than external thermal conduction. -
Solvent Superheating: In sealed vessels, solvents can be heated significantly above their atmospheric boiling points (e.g., MeOH at 100°C vs. 65°C). This Arrhenius effect exponentially increases the rate constant (
), reducing reaction times from days to minutes.
Part 2: Experimental Protocols
Application Note A: The Pictet-Spengler Reaction (Classic Route)
Target: 1-Substituted-1,2,3,4-tetrahydroisoquinolines
Challenge: Traditional Pictet-Spengler condensations often require refluxing in strong acids for 24–48 hours, leading to decomposition of sensitive aldehydes or amines.
MW Protocol:
-
Reagents:
-
Amine: Dopamine hydrochloride (1.0 equiv)
-
Aldehyde: Benzaldehyde derivative (1.1 equiv)
-
Solvent: Methanol (3 mL per mmol)
-
Catalyst: Trifluoroacetic acid (TFA) (1.0 equiv) or 10% HCl.
-
-
Instrument Setup:
-
Vessel: 10 mL sealed quartz or borosilicate vial.
-
Stirring: High speed (magnetic stir bar).
-
-
Method:
-
Workup:
-
Cool to RT (compressed air cooling).
-
Basify with NaHCO₃ or NH₄OH.
-
Extract with DCM or EtOAc.
-
-
Result: Yields typically improve from ~60% (thermal) to >90% (MW), with significantly cleaner crude profiles.
Application Note B: The Castagnoli-Cushman Reaction (Modern Scaffold)
Target: 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids (Lactams)[1][4]
Challenge: This reaction between imines and homophthalic anhydride is a powerful tool for creating lactam-based THIQs. Thermal conditions (refluxing xylene/toluene) are slow and often yield poor diastereoselectivity.
MW Protocol:
-
Reagents:
-
Imine: Pre-formed or in situ from amine + aldehyde (1.0 equiv).
-
Anhydride: Homophthalic anhydride (1.2 equiv).
-
Solvent: Trifluoroethanol (TFE) or Acetonitrile (MeCN). Note: TFE is a privileged solvent for this reaction due to its H-bond donating ability.
-
-
Instrument Setup:
-
Vessel: 10 mL sealed vial.
-
-
Method:
-
Workup:
-
Result: Access to densely substituted lactams with high trans/cis diastereoselectivity in <30 mins.
Application Note C: Late-Stage C-H Arylation
Target: C1-Arylated THIQ derivatives (Cross-Dehydrogenative Coupling)
Challenge: Functionalizing the C1 position of a pre-formed THIQ usually requires pre-functionalization (e.g., lithiation) or harsh oxidants. MW-assisted transition metal catalysis allows for direct C-H activation.[7][8]
MW Protocol:
-
Reagents:
-
Substrate: N-protected tetrahydroisoquinoline (1.0 equiv).
-
Coupling Partner: Aryl bromide (1.5 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%).[8]
-
Ligand: Tricyclohexylphosphine (PCy₃) or similar bulky phosphine (10 mol%).
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: Toluene or DMA (Dimethylacetamide).
-
-
Method:
-
Combine all reagents in a glovebox or under Argon flow into a microwave vial.
-
Irradiation Parameters:
-
Temperature: 120°C - 140°C
-
Time: 10 - 20 minutes
-
-
Critical: Use a high-absorption susceptor (like a SiC vessel adapter) if using non-polar solvents like toluene to ensure efficient heating.
-
-
Result: Direct C1-arylation without the need for stoichiometric oxidants or pre-functionalized THIQ precursors.
Part 3: Comparative Data Analysis
The following table summarizes the efficiency gains of MW protocols compared to conventional thermal heating for standard THIQ synthesis.
| Reaction Type | Method | Temperature | Time | Yield (%) | Notes |
| Pictet-Spengler | Thermal (Reflux) | 65°C (MeOH) | 24 h | 40-65% | Slow, requires purification. |
| Microwave | 50-80°C | 20 min | 85-98% | Clean profile, often simple filtration. | |
| Bischler-Napieralski | Thermal | 110°C (Toluene) | 48 h | 50-70% | Deactivated substrates fail. |
| Microwave | 120-140°C | 5-15 min | 80-92% | Works for electron-deficient rings. | |
| Castagnoli-Cushman | Thermal | 140°C (Xylene) | 12-24 h | 50-75% | Moderate diastereoselectivity. |
| Microwave | 100°C | 15 min | 80-95% | High atom economy, TFE solvent effect. |
Part 4: Visualization of Workflows
The following diagrams illustrate the decision logic for selecting the appropriate MW protocol and the mechanistic pathways involved.
Caption: Decision matrix for selecting the optimal microwave-assisted protocol based on target THIQ structure.
Part 5: Safety & Troubleshooting
1. Pressure Management:
-
Risk: Heating solvents like Methanol or Acetonitrile to 100°C+ in a closed vessel generates significant pressure (exponential increase).
-
Control: Always calculate the vapor pressure of the solvent at the target temperature before starting. Ensure the vessel rating (typically 20-30 bar for modern synthesizers) exceeds this value.
-
Protocol: Use "ramp" heating (e.g., 2-minute ramp to temp) to prevent pressure spikes.
2. Reagent Specifics:
-
POCl₃ (Bischler-Napieralski): Extremely hazardous in MW. It can cause rapid pressure buildup due to HCl gas evolution.
-
Mitigation: Use only in small scales (<2 mmol) in dedicated high-pressure vials. Ensure the vessel is <50% full.
-
-
TFA (Pictet-Spengler): Corrosive. Ensure vessel seals (Teflon/silicone) are chemically resistant and in good condition.
3. Thermal Runaway:
-
Risk: Ionic liquids or highly polar catalysts can absorb MW energy too efficiently, leading to "thermal runaway" where temperature overshoots the set point.
-
Control: Use "PowerMax" or equivalent active cooling features (compressed air) during the reaction to maintain constant temperature at high power density.
References
-
Campiglia, P., et al. (2004). A new efficient synthetic methodology for tetrahydroisoquinoline and tetrahydro-beta-carboline derivatives using the Pictet-Spengler reaction. Molecular Diversity. [Link]
-
Manolov, S., et al. (2020). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society. [Link]
-
Krasavin, M., et al. (2022).[9] Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. Molecules. [Link][5]
-
Larsen, R. D., et al. (2010). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Journal of Organic Chemistry. [Link]
-
Rossi, R., et al. (2020). Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst. Frontiers in Chemistry. [Link]
Sources
- 1. Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Castagnoli–Cushman Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving yield in (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol synthesis
Topic: Optimization of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Yields Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Deceptively Simple" Scaffold
Welcome to the Technical Support Center. You are likely here because the synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (hereafter THIQ-MeOH ) is failing to meet yield expectations.
While the theoretical pathway is straightforward—cyclization of phenylalanine followed by reduction—the practical execution is riddled with "silent" yield killers. This guide treats your synthesis as a system of unit operations, isolating the root causes of yield loss at the Reduction , Workup , and Cyclization stages.
Module 1: The Reduction Bottleneck (The "Borane Trap")
User Complaint: "I reduced the Tic (Tetrahydroisoquinoline-3-carboxylic acid) precursor with Borane-THF. TLC showed consumption of starting material, but after workup, I recovered <20% mass. Where did my product go?"
Root Cause Analysis:
The most common failure mode in reducing amino acids with Borane (
-
The Mechanism: Borane reduces the carboxylic acid to the alcohol. However, the secondary amine in the tetrahydroisoquinoline ring acts as a Lewis base, forming a stable dative bond with the Borane (Lewis acid).
-
The Consequence: This Amine-Borane complex is often neutral or has different solubility properties than the free amine. If you perform a standard basic workup without vigorously disrupting this complex, the product remains complexed and may not extract into the organic layer, or it may behave unpredictably on silica gel.
Diagnostic Protocol (The "Acid Reflux" Fix): Standard methanol quenching is insufficient to break the B-N bond in cyclic secondary amines. You must employ a rigorous hydrolysis step.
Corrective Workflow:
-
Quench: Cool reaction to 0°C. Add MeOH dropwise until gas evolution ceases.
-
Destruction: Add 6M HCl (approx. 2-3 equivalents relative to Borane).
-
The Critical Step: Reflux the acidic mixture for 1-2 hours. This thermal energy, combined with strong acid, is required to dissociate the B-N bond and form the volatile trimethyl borate/methanol azeotrope.
-
Isolation: Concentrate in vacuo to remove MeOH/Borate. Basify the residue (pH > 12) and extract.
Module 2: Isolation & Purification (The "Solubility Trap")
User Complaint: "I know I formed the product, but I cannot get it out of the aqueous layer. It's too polar."
Root Cause Analysis: THIQ-MeOH is an amino alcohol. It possesses both a hydrogen-bond donor/acceptor (OH) and a basic nitrogen. It is highly hydrophilic (LogP ≈ 0.5 to 1.0). Standard extraction solvents like Ethyl Acetate or Diethyl Ether are ineffective for pulling this molecule from water, leading to massive aqueous phase losses.
Troubleshooting Table: Extraction Solvent Selectivity
| Solvent System | Efficiency | Notes |
| Ethyl Acetate | Low | Leaves ~40-60% of product in water. |
| Dichloromethane (DCM) | Moderate | Better, but emulsions are common with amino alcohols. |
| Chloroform / Isopropanol (3:1) | High | The "Magic Mix." The alcohol component disrupts hydrogen bonding with water, significantly increasing recovery. |
| n-Butanol | High | Good for continuous extraction, but high boiling point makes removal difficult. |
Recommended Protocol:
-
Saturate the aqueous phase with NaCl (Salting out) to decrease the solubility of the organic product.
-
Use CHCl₃:IPA (3:1) for extraction (3x washes).
-
Pro-Tip: If yield is still low, consider in situ protection. Add
directly to the aqueous basic mixture. The N-Boc-THIQ-MeOH is lipophilic and extracts quantitatively into Ethyl Acetate. You can deprotect later if the free amine is strictly required.
Module 3: Upstream Purity (The Pictet-Spengler Front-End)
User Complaint: "My starting material (Tic) seems impure, and I see an impurity +14 mass units higher than my product."
Root Cause Analysis: If you synthesize the precursor (Tic) via the Pictet-Spengler reaction using Phenylalanine and Formaldehyde, a common side reaction is N-methylation (Eschweiler-Clarke type mechanism) or the formation of hydroxymethyl intermediates that didn't cyclize.
Visualizing the Pathway & Failure Points
Caption: Figure 1. The synthetic logic flow for THIQ-MeOH. Note the "B-N Complex" node; this is the most common point of apparent yield loss during the reduction step.
Corrective Actions:
-
Formaldehyde Source: Avoid aqueous formalin if possible. Use Paraformaldehyde or 1,3,5-Trioxane in anhydrous acidic media (e.g., TFA or HBr/AcOH) to suppress N-methylation.
-
Temperature Control: Keep the Pictet-Spengler reaction below 60°C unless using a phosphate buffer system. High heat promotes polymerization and N-alkylation.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Lithium Aluminum Hydride (
Q: My product is an oil that won't crystallize. How do I purify it? A: THIQ-MeOH is often an oil or low-melting solid. Do not rely on crystallization.
-
Purification: Flash chromatography on silica.
-
Mobile Phase: DCM:MeOH:NH₄OH (90:10:1). The ammonia is crucial to prevent the secondary amine from streaking on the silica.
Q: I suspect racemization. How do I check? A: The C3 chiral center is sensitive.
-
Check: Derivatize a small aliquot with Mosher's acid chloride and analyze via
NMR or HPLC. -
Prevention: Avoid refluxing in strong base. The Borane reduction (acidic/neutral) is generally safe for stereocenters, but the Pictet-Spengler step requires care (keep reaction times short).
References
-
Pictet-Spengler Reaction Mechanics
-
Borane Reduction & Complex Breaking
- Source: "Borane & Borane Complexes - ACS GCI Pharmaceutical Roundtable Reagent Guides."
- Relevance: Describes the stability of amine-borane complexes and the necessity of acid hydrolysis/reflux to liber
-
URL:[Link]
-
Workup of Polar Amino Alcohols
-
Synthesis of Tic Derivatives
- Source: "Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives." Organic & Biomolecular Chemistry.
- Relevance: Context on the importance of the Tic scaffold and synthetic approaches.
-
URL:[Link]
Sources
Technical Support Center: Purification of Polar Tetrahydroisoquinoline (THIQ) Derivatives
Status: Operational Agent: Senior Application Scientist Ticket ID: THIQ-PUR-001 Topic: Overcoming Tailing, Solubility, and Retention Issues in Polar THIQ Scaffolds
Introduction: The THIQ Challenge
Welcome to the technical support center. You are likely here because your tetrahydroisoquinoline (THIQ) derivative is either streaking across your TLC plates, eluting in the solvent front on C18, or crashing out of solution during loading.
The Root Cause: The secondary amine in the THIQ core typically has a pKa of ~9.5 [1].
-
On Silica (Normal Phase): The basic amine interacts strongly with acidic silanols (Si-OH), causing severe tailing and irreversible adsorption.
-
On C18 (Reversed Phase): Under standard acidic conditions (pH 2-3), the amine is fully protonated (
), making it highly polar. If your derivative also contains polar side chains (hydroxyls, amides), the molecule becomes too hydrophilic for standard C18 retention, eluting in the void volume.
This guide provides three field-proven workflows to resolve these specific bottlenecks.
Module 1: Normal Phase Chromatography (Silica Gel)
Issue: "My compound streaks from the baseline to the solvent front."
Diagnosis: Uncontrolled silanol interactions. Solution: Deactivation of the silica surface using a competitive base.
The "Magic Solvent" Protocol (DCM/MeOH/NH
OH)
Do not simply add triethylamine (TEA) to the mobile phase; it is often difficult to remove later. The industry-standard "Magic Solvent" uses ammonium hydroxide, which is volatile.
Critical Preparation Step:
You cannot add concentrated NH
Step-by-Step Recipe:
-
Prepare the Modifier: Mix Methanol (MeOH) and Ammonium Hydroxide (28-30% aq) in a 9:1 ratio .
-
Create the Mobile Phase: Add this modifier to DCM.
-
Low Polarity THIQs: 95% DCM / 5% Modifier.
-
High Polarity THIQs: 80% DCM / 20% Modifier.
-
-
Column Equilibration: Flush the column with 10 CV (Column Volumes) of the mobile phase before loading. This pre-saturates the silanols with ammonia.
Data Summary: Modifier Effectiveness
| Modifier Strategy | Tailing Factor ( | Recovery % | Removal Difficulty |
| None (Pure DCM/MeOH) | > 2.5 (Severe) | < 60% | N/A |
| 1% Triethylamine (TEA) | 1.2 (Good) | > 90% | High (High boiling point) |
| NH | 1.1 (Excellent) | > 95% | Low (Volatile) |
Module 2: Reversed-Phase Strategies (C18)
Issue: "My compound elutes in the void volume (retention time < 1 min)."
Diagnosis: The "pH Mismatch." Solution: pH Switching to induce neutrality.
At pH 3 (Formic acid/TFA), your THIQ is a cation. By switching to High pH (pH > 10) , you deprotonate the amine (Neutral form), drastically increasing its hydrophobicity and retention on C18 [2].
Warning: Standard silica-based C18 columns degrade at pH > 8 (silica dissolution). You must use a "Hybrid" or "Polymer-based" column (e.g., Waters XBridge, Phenomenex Gemini, or PLRP-S).
High-pH Protocol:
-
Buffer Preparation: 10 mM Ammonium Bicarbonate (
), adjusted to pH 10.5 with Ammonium Hydroxide. -
Mobile Phase A: Buffer (as above).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B.
Visual Workflow: Method Selection Logic
Caption: Decision tree for selecting the optimal purification mode based on solubility and retention characteristics.
Module 3: The "Catch-and-Release" (SCX)
Issue: "I have non-basic impurities (DMF, phenols, neutrals) I can't get rid of."
Diagnosis: Lack of orthogonality. Solution: Strong Cation Exchange (SCX) SPE cartridges.[1][2][3] This relies on the specific basicity of the THIQ nitrogen [3].
SCX Protocol (Self-Validating):
This method is "self-validating" because if the compound does not stick in Step 2, you know your pH is wrong. If it does not elute in Step 4, you know your release solvent is too weak.
-
Conditioning: Wash SCX cartridge with MeOH, then Water.
-
Load (The Catch): Dissolve crude THIQ in 5% Acetic Acid in MeOH .
-
Wash (The Cleanup): Flush with 100% MeOH.
-
Result: Neutrals, acids, and non-basic impurities wash away. The THIQ remains bound.
-
-
Elute (The Release): Flush with 2 M Ammonia in MeOH .
Visual Workflow: SCX Mechanism
Caption: The Catch-and-Release mechanism utilizing the pH-dependent charge state of the THIQ amine.
FAQs: Common Pitfalls
Q: My compound precipitates when I inject it onto the silica column. A: This is "Solvent Shock." Polar THIQs often require MeOH to dissolve but crash out when hitting the Hexane/DCM mobile phase.
-
Fix: Use Dry Loading . Dissolve your crude in MeOH, add Celite (1:2 ratio), and rotary evaporate until it is a free-flowing powder. Load this powder into a solid-load cartridge or on top of the column.
Q: I see two spots on TLC that merge into one. A: You are likely seeing the free base and the salt form (e.g., Hydrochloride) equilibrating.
-
Fix: Treat your TLC plate with ammonia vapor or add 1% TEA to the developing chamber to force the entire sample into the free-base form.
Q: Can I use TFA in my C18 mobile phase? A: You can, but it acts as an ion-pairing agent. While it sharpens peaks, it suppresses ionization in Mass Spec (LC-MS) and makes the THIQ salt difficult to dry (TFA salts are hygroscopic gums). Formic acid is preferred for LC-MS, but High pH (Ammonium Bicarbonate) is preferred for purification [4].
References
-
ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroisoquinoline Chemical Properties and pKa. Retrieved from
-
Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from
-
Biotage. (n.d.). ISOLUTE® SCX Method Development Guidelines. Retrieved from
-
Agilent Technologies. (2008). Control pH During Method Development for Better Chromatography. Retrieved from
Sources
Minimizing by-product formation in the Bischler-Napieralski reaction
Introduction: The Purity Imperative
Welcome to the Technical Support Center. As researchers in drug discovery, you know that the Bischler-Napieralski (B-N) reaction is the workhorse for synthesizing the isoquinoline core found in alkaloids like papaverine and pharmacophores like tetrahydroisoquinolines (THIQs).
However, the "classic" B-N conditions (refluxing POCl₃) are often too harsh for complex substrates, leading to a "black tar" of by-products: styrenes (from elimination), regioisomers, and polymers. This guide moves beyond the textbook basics to provide a troubleshooting framework based on mechanistic causality. Our goal is not just yield, but purity—minimizing downstream purification bottlenecks.
Module 1: Mechanistic Troubleshooting (The "Why")
Q1: Why am I seeing large amounts of styrene-like elimination products instead of my cyclized product?
A: You are likely encountering the Retro-Ritter fragmentation.[1]
This occurs when the reaction proceeds via a discrete nitrilium ion intermediate rather than the desired imidoyl species. If the cyclization step (electrophilic aromatic substitution) is slow—due to an electron-deficient ring or steric hindrance—the nitrilium ion effectively "falls apart." The
-
The Fix: You must accelerate the cyclization relative to the elimination.
-
Switch Reagents: Move from POCl₃ to Tf₂O (Triflic anhydride) with a base like 2-chloropyridine. This promotes a concerted cyclization pathway at low temperatures (-78°C to 0°C), bypassing the high-energy transition states that favor fragmentation.
-
Solvent Switch: If you must use POCl₃, use the corresponding nitrile as the solvent (e.g., acetonitrile). By Le Chatelier’s principle, an excess of nitrile shifts the equilibrium away from the elimination product.
-
Q2: My LC-MS shows a product with the correct mass, but NMR indicates the wrong substitution pattern. What happened?
A: You have formed an "Abnormal" Bischler-Napieralski product via ipso-cyclization. This is common in substrates with electron-donating groups (EDGs) at the meta position. The electrophile attacks the ipso carbon (bearing the substituent) rather than the ortho position, forming a spirocyclic intermediate. This intermediate rearranges to form a regioisomer (e.g., a 6-substituted isoquinoline instead of the expected 7-substituted one).
-
The Fix: Block the ipso pathway by using steric bulk or milder Lewis acids (like SnCl₄) that are more selective for the thermodynamically favored ortho attack.
Visualization: Mechanism & By-Product Divergence
The following diagram illustrates the critical divergence point between successful cyclization and the Retro-Ritter failure mode.
Caption: Divergence of the Bischler-Napieralski pathway. Note that the Nitrilium ion is the "danger zone" for styrene formation.
Module 2: Reagent Selection & Optimization
Choosing the right condensing agent is the single most effective way to minimize impurities.
| Reagent System | Condition Profile | Best For... | By-Product Risk |
| POCl₃ (Reflux) | Harsh (80-110°C) | Simple, electron-rich substrates. | High: Tars, polymerization, styrenes. |
| P₂O₅ / POCl₃ | Very Harsh | Deactivated (electron-poor) rings. | Very High: Extensive charring if not monitored. |
| Tf₂O / 2-ClPy | Mild (-78°C to 0°C) | Complex, acid-sensitive, or chiral substrates. | Low: Minimizes elimination and racemization. |
| Oxalyl Chloride | Mild (RT) | Substrates prone to Retro-Ritter. | Low: Forms N-acyliminium ion (avoids nitrile route).[2] |
Q3: When should I switch from POCl₃ to the Tf₂O (Movassaghi) method?
A: Switch immediately if:
-
Your substrate has acid-sensitive protecting groups (e.g., Boc, TBDMS).
-
You observe >10% styrene formation.
-
You are working on a late-stage intermediate where yield loss is expensive. The Tf₂O method activates the amide oxygen into a triflate, which is a "super-leaving group," allowing cyclization to occur at temperatures where elimination pathways are kinetically inaccessible.
Module 3: Experimental Protocol (Self-Validating)
Protocol: Low-Temperature Cyclization using Tf₂O Reference: Movassaghi, M. et al. Org.[2][3] Lett. 2008, 10, 3485.[2]
Objective: Synthesize dihydroisoquinoline with <5% elimination by-product.
Reagents:
-
Substrate (1.0 equiv)
-
2-Chloropyridine (1.2 equiv) - Acts as a non-nucleophilic base buffer.
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
Workflow:
-
Setup: Flame-dry a round-bottom flask. Cool DCM solution of amide and 2-chloropyridine to -78°C .
-
Validation: The solution must remain clear. Cloudiness indicates moisture (which kills Tf₂O).
-
-
Activation: Add Tf₂O dropwise over 5 minutes.
-
Observation: A color change (often yellow to orange) indicates imidoyl triflate formation.
-
-
Cyclization: Allow to warm slowly to 0°C over 2 hours.
-
Checkpoint: TLC should show disappearance of amide. If styrene appears (high Rf spot), stop warming immediately.
-
-
Quench: Pour into cold saturated NaHCO₃.
-
Crucial: Do not use water alone; the pH shock can hydrolyze the imine product.
-
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose failures in real-time.
Caption: Diagnostic workflow for common Bischler-Napieralski failure modes.
References
-
Movassaghi, M.; Hill, M. D. "Single-Step Synthesis of Pyrimidine Derivatives via Amide Activation." Organic Letters, 2008 , 10(16), 3485–3488. Link
-
Larsen, R. D. et al. "A Modified Bischler-Napieralski Procedure for the Synthesis of 3-Aryl-3,4-dihydroisoquinolines."[2] Journal of Organic Chemistry, 1991 , 56(21), 6034–6038. Link
-
Fodor, G.; Nagubandi, S. "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt Reactions via Nitrilium Salt Intermediates." Tetrahedron, 1980 , 36(10), 1279–1300.[3] Link
- Kravetz, A. et al. "Bischler–Napieralski Cyclization in the Synthesis of Isoquinolines." Comprehensive Organic Synthesis II, 2014, 183-225.
Sources
Validation & Comparative
A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes
For researchers, scientists, and professionals in drug development, the synthesis of the tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry. This structural motif is present in a vast array of alkaloids and pharmacologically active compounds. Two of the most established and powerful methods for constructing this privileged scaffold are the Pictet-Spengler and the Bischler-Napieralski reactions. This guide provides an objective, in-depth comparison of these two synthetic routes, grounded in mechanistic principles and practical applications to inform strategic synthetic planning.
At a Glance: Key Strategic Differences
Before delving into the mechanistic nuances and substrate limitations, a high-level overview can guide the initial strategic choice between these two powerful reactions.
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde or ketone.[1][2] | β-arylethylamide (pre-formed from the amine and an acyl source).[1] |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA).[1] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[1][3][4] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[1] | 3,4-Dihydroisoquinoline (an imine).[1][5] |
| Subsequent Steps | Often the final desired product. | Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[1] |
| Reaction Conditions | Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates).[1][2] | Generally requires harsher, refluxing acidic conditions.[1][4] |
Mechanistic Deep Dive: A Tale of Two Electrophiles
The fundamental difference between the two pathways lies in the nature of the electrophilic species that undergoes the key intramolecular cyclization. The Pictet-Spengler reaction proceeds via a softer iminium ion, whereas the Bischler-Napieralski reaction involves a harder, more electrophilic nitrilium ion or a related intermediate.[1] This distinction is the root cause of the differences in required starting materials, conditions, and substrate scope.
The Pictet-Spengler Pathway: Iminium Ion Cyclization
Discovered by Amé Pictet and Theodor Spengler in 1911, this reaction is a special case of the Mannich reaction.[2][6] The mechanism proceeds via two main stages:
-
Iminium Ion Formation: The reaction begins with the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a Schiff base. Protonation of this imine generates a key electrophilic intermediate, the iminium ion.[2][7][8] The driving force for this step is the formation of a stable water molecule as a byproduct.
-
Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular SEAr cyclization. A final deprotonation step re-aromatizes the ring system to yield the final 1,2,3,4-tetrahydroisoquinoline product.[9]
Caption: Pictet-Spengler reaction mechanism.
The Bischler-Napieralski Pathway: Nitrilium Ion Cyclization
First reported in 1893, this reaction requires the nitrogen to already be acylated, in the form of an amide.[5][10] The mechanism is more complex and can be influenced by the specific reagents used.
-
Amide Activation: The amide carbonyl oxygen is activated by a strong dehydrating Lewis acid, such as phosphoryl chloride (POCl₃). This makes the carbonyl carbon highly electrophilic.
-
Nitrilium Ion Formation: The nitrogen lone pair assists in the elimination of the activated oxygen group (e.g., as a dichlorophosphate group when using POCl₃), leading to the formation of a highly electrophilic nitrilium ion intermediate.[3][10] This species is significantly more reactive than the iminium ion seen in the Pictet-Spengler reaction.
-
Cyclization and Elimination: The activated aromatic ring attacks the nitrilium ion. Subsequent elimination and deprotonation yield the 3,4-dihydroisoquinoline. This product is an imine and requires a separate reduction step to form the saturated THIQ.
Caption: Bischler-Napieralski reaction mechanism.
Substrate Scope & Limitations
The choice between these reactions often comes down to the electronic nature of the aromatic ring and the desired substitution pattern.
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Aromatic Ring | Highly effective with electron-rich, nucleophilic rings (indoles, pyrroles, activated phenols).[2][6] Less nucleophilic rings (e.g., unsubstituted phenyl) require harsh conditions and give lower yields.[2][6] | Requires an activated aromatic ring with electron-donating groups to facilitate the cyclization onto the potent electrophile.[4][5] Electron-withdrawing groups severely hinder or prevent the reaction.[11] |
| Carbonyl Component | Aldehydes work very well. Ketones are generally less reactive and may require harsher conditions.[6] | The "carbonyl" component is incorporated as an amide, allowing for a wide variety of R-groups at the C1 position of the final product. |
| Key Limitation | Reaction can be sluggish or fail for electron-deficient aromatic systems. | Prone to a significant side reaction, the retro-Ritter reaction, which forms styrenes, especially if the intermediate carbocation is stabilized.[3][5] This can be mitigated by using nitriles as solvents or modified reagents.[3][5] |
Stereoselectivity: Controlling the 3D Architecture
When a β-arylethylamine with a substituent at the position alpha to the nitrogen (e.g., tryptophan) is used, the Pictet-Spengler reaction creates two stereocenters.
-
Pictet-Spengler: The reaction often exhibits diastereoselectivity, typically favoring the formation of the cis-1,3-disubstituted product.[12][13] This stereochemical outcome can be influenced by reaction conditions such as solvent and temperature.[12] The use of chiral catalysts or auxiliaries has enabled highly enantioselective versions of this reaction, making it a powerful tool for asymmetric synthesis.[14][15]
-
Bischler-Napieralski: The initial cyclization forms a product with only one stereocenter if the starting amide was chiral. The subsequent reduction of the C=N double bond creates a second stereocenter. The stereochemical outcome of this reduction step depends on the reducing agent and conditions used. Asymmetric variants of the Bischler-Napieralski reaction itself have been developed, where a chiral auxiliary on the starting amide directs the facial selectivity of the cyclization.[16]
Case Studies in Drug Development
Pictet-Spengler: A prominent industrial application is the synthesis of Tadalafil (Cialis) . A key step involves an N-acyliminium ion variant of the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal.[6][7] This variation generates a more reactive electrophile, allowing the reaction to proceed under milder conditions with high stereocontrol.[7]
Bischler-Napieralski: This reaction is a classic route for the synthesis of isoquinoline alkaloids. For example, it can be used to construct the core of molecules like salsolidine. The synthesis would begin with the acylation of dopamine or a related phenethylamine, followed by the Bischler-Napieralski cyclization and subsequent reduction to afford the target tetrahydroisoquinoline skeleton.
Experimental Protocols
Protocol 1: Classical Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
This protocol describes the reaction of tryptamine with an aldehyde under acidic conditions.
Workflow Diagram:
Caption: General workflow for a Pictet-Spengler reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tryptamine (1.0 eq) and the desired aldehyde (1.1 eq). Dissolve the solids in a suitable solvent such as toluene or dichloromethane.
-
Acid Catalysis: Add the acid catalyst, for example, trifluoroacetic acid (TFA) (1.0-2.0 eq), dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux (temperature will depend on the solvent) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydro-β-carboline.
Protocol 2: Bischler-Napieralski Synthesis and Subsequent Reduction
This protocol outlines the synthesis of a 3,4-dihydroisoquinoline using POCl₃, followed by its reduction to a tetrahydroisoquinoline.[4]
Workflow Diagram:
Caption: General workflow for a Bischler-Napieralski/Reduction sequence.
Step-by-Step Methodology:
-
Cyclization: In an oven-dried round-bottom flask under a nitrogen atmosphere, add the β-arylethylamide substrate (1.0 eq). Add an anhydrous solvent (e.g., acetonitrile or toluene) followed by the slow addition of the dehydrating agent, such as phosphoryl chloride (POCl₃) (2-3 eq).[4]
-
Heating: Fit the flask with a reflux condenser and heat the solution to reflux. Monitor the reaction by TLC.
-
Work-up (Cyclization): Once the reaction is complete, cool the mixture to room temperature and concentrate via rotary evaporation. Carefully add the residue to ice and basify with a strong base (e.g., NaOH solution) while cooling in an ice bath.
-
Extraction (Imine): Extract the resulting 3,4-dihydroisoquinoline with an organic solvent like dichloromethane. Combine the organic layers, dry, and concentrate to yield the crude imine, which can be used directly in the next step.
-
Reduction: Dissolve the crude dihydroisoquinoline in methanol and cool the solution to 0 °C. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains low.
-
Work-up and Purification: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water or saturated ammonium chloride solution. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent. Dry the combined organic layers, concentrate, and purify by flash column chromatography to afford the final tetrahydroisoquinoline.
Conclusion: Strategic Synthesis Selection
The Pictet-Spengler and Bischler-Napieralski reactions are complementary, not just competitive, methods for constructing the vital tetrahydroisoquinoline core.
-
Choose Pictet-Spengler when:
-
Working with highly electron-rich and nucleophilic aromatic systems like indoles.
-
A one-step conversion to the final saturated THIQ is desired.
-
Mild reaction conditions are a priority (especially for sensitive substrates, where enzymatic or pH-controlled variants can be used).
-
Directly setting two adjacent stereocenters with high cis-selectivity is the goal.
-
-
Choose Bischler-Napieralski when:
-
The aromatic ring is activated but may not be as nucleophilic as required for a mild Pictet-Spengler reaction.
-
A wider variety of substituents is desired at the C1 position, introduced via the acyl group of the starting amide.
-
The intermediate 3,4-dihydroisoquinoline is itself a synthetic target or requires further modification before reduction.
-
Stepwise control over the creation of the two stereocenters is advantageous.
-
Ultimately, a deep understanding of the mechanistic underpinnings of each reaction empowers the medicinal or synthetic chemist to make the most strategic and efficient choice for accessing complex, biologically active molecules.
References
-
Pulka, K. (2010). Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Current Opinion in Drug Discovery & Development, 13(6), 669-84. Retrieved from [Link]
-
Dalpozzo, R., & Ciambrone, G. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(11), 1513. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
Chen, J., et al. (2022). The Kinetic Stereocontrol in Brønsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. Retrieved from [Link]
-
St. Laurent, D. R., et al. (1998). The asymmetric Bischler-Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Tetrahedron Letters, 39(46), 8539-8542. Retrieved from [Link]
-
Dalpozzo, R. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(9), 2329. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
-
Dalpozzo, R., & Ciambrone, G. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC. Retrieved from [Link]
-
Pelkey, E. (2021). Name Reactions: Bischler-Napieralski vs. Pictet-Spengler. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]
-
Van der Heijden, G., et al. (2018). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Organic Letters, 20(17), 5308-5311. Retrieved from [Link]
-
Coburn, T. (2022). Bischler-Napieralski and Pictet-Spengler. YouTube. Retrieved from [Link]
-
Sandrin, J., et al. (1979). Pictet-Spengler reactions in aprotic media. Stereospecificity in the Pictet-Spengler reaction. The Journal of Organic Chemistry, 44(6), 876-882. Retrieved from [Link]
-
Coric, I., & List, B. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15487-15494. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope of the XB-catalyzed Pictet Spengler reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Cis-Selectivity in the Pictet-Spengler Reaction and Studies Towards the Synthesis of Indole Alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]
-
YouTube. (2024). Pictet-Spengler and Bischler-Napieralski. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
Blogs@NTU. (2018). Stereospecificity & Stereoselectivity: Isomeric-Inequality. Retrieved from [Link]
-
YouTube. (2022). Bischler-Napieralski Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Pictet-Spengler_reaction [chemeurope.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
A Comparative Guide to the Validation of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Purity by HPLC
Introduction: The Critical Role of Purity in Chiral Building Blocks
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a vital chiral building block in medicinal chemistry. The tetrahydroisoquinoline (THIQ) scaffold is present in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1] Given its role as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs), ensuring its chemical and enantiomeric purity is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final drug product.
This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. We will explore the causality behind methodological choices, establish a self-validating protocol grounded in regulatory standards, and objectively compare HPLC with alternative analytical technologies.
Part 1: The Workhorse Method: Reversed-Phase HPLC for Purity Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for the purity determination of moderately polar, non-volatile compounds like (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.[2][3] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.
Rationale for Methodological Choices
The development of a robust HPLC method is a systematic process where each parameter is carefully selected to achieve the desired separation.[3][4]
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the quintessential starting point for RP-HPLC method development due to its wide applicability and hydrophobic character.[5] The choice of a high-purity silica backbone minimizes unwanted interactions with the basic amine group of the analyte, leading to improved peak symmetry.
-
Mobile Phase: The mobile phase composition is the most powerful tool for optimizing selectivity.[4]
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength.[4]
-
Aqueous Phase & pH Control: (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol contains a secondary amine, which can exist in both ionized and non-ionized forms depending on the pH. Operating at a low pH (e.g., pH 2.5-3.5) using a buffer like potassium dihydrogen phosphate or formic acid ensures the amine is consistently protonated.[6] This suppresses silanol interactions, prevents peak tailing, and yields sharp, symmetrical peaks.
-
-
Detector Selection: The benzene ring within the tetrahydroisoquinoline structure provides a strong chromophore, making UV detection an ideal choice for its simplicity, robustness, and sensitivity.
Optimized HPLC Method Protocol
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and efficiency.[5] |
| Mobile Phase | A: 20 mM Potassium Phosphate, pH 3.0 | B: Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes | A gradient elution is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Temperature control ensures retention time reproducibility. |
| Detection | UV at 214 nm | Wavelength provides high sensitivity for the aromatic system.[5] |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |
| Diluent | Mobile Phase A / Mobile Phase B (80:20) | Ensures compatibility with the starting mobile phase conditions. |
Part 2: The Cornerstone of Confidence: HPLC Method Validation
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[7] The framework for this validation is rigorously defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9][10][11]
The Validation Workflow: A Self-Verifying System
The validation parameters are interconnected. For instance, data from linearity studies are used to assess accuracy, and precision is evaluated across the method's range. This creates a holistic and self-validating system.
Caption: Workflow for HPLC Method Validation.
Validation Parameters: Protocols and Acceptance Criteria
The following table outlines the core validation parameters, a condensed experimental approach, and typical acceptance criteria for a purity method.
| Parameter | Purpose | Experimental Protocol | Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from impurities and degradation products.[9] | Perform forced degradation (acid, base, peroxide, heat, light). Analyze blank, placebo, and analyte spiked with potential impurities. | The main peak should be pure and free from co-elution with any degradation products or impurities. Peak purity analysis (e.g., via DAD) should pass. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration.[12] | Prepare at least five concentrations across the range (e.g., 50% - 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear.[10] | Confirmed by the linearity, accuracy, and precision data. | Typically 80% - 120% of the test concentration for an assay.[9] |
| Accuracy | To measure the closeness of the experimental value to the true value.[13] | Analyze samples (e.g., a placebo matrix) spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[12] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for each condition. |
| LOD / LOQ | The lowest concentration that can be reliably detected (LOD) and quantified (LOQ). | Determine from the signal-to-noise ratio (S/N): LOD ≈ 3:1, LOQ ≈ 10:1. | S/N ratio must be met. LOQ precision should meet acceptance criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations.[12] | Vary parameters like mobile phase pH (±0.2), organic content (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). | System suitability parameters (resolution, tailing factor) remain within acceptable limits. No significant change in results. |
| System Suitability | To verify the performance of the chromatographic system on the day of analysis.[7] | Inject a standard solution five times before starting the analysis. | RSD of peak area ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000. |
Part 3: Comparative Analysis of Purity Determination Techniques
While HPLC is the gold standard, other techniques offer distinct advantages for specific analytical challenges. The choice depends on the specific requirements of the analysis, such as the need for higher throughput, confirmation of identity, or analysis of volatile impurities.[14][15]
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC, or Ultra-Performance Liquid Chromatography, represents an evolution of HPLC technology, utilizing columns with sub-2 µm particles.[16] This fundamental difference leads to significant performance enhancements.
Caption: HPLC vs. UPLC Core Technology Differences.
| Feature | HPLC | UPLC / UHPLC | Advantage |
| Analysis Time | ~15-30 minutes | ~2-5 minutes | UPLC (Higher Throughput)[17][18] |
| Resolution | Good | Excellent | UPLC (Better separation of closely eluting impurities)[17] |
| Sensitivity | Moderate | High | UPLC (Sharper peaks lead to higher signal-to-noise)[14] |
| Solvent Consumption | High | Low | UPLC (Greener, more cost-effective)[17][18] |
| System Pressure | Low-to-Moderate (~400 bar) | Very High (~1000+ bar) | HPLC (Less demanding on instrumentation) |
| Robustness | Highly robust, widely established | Requires careful method transfer and cleaner samples | HPLC (More forgiving of sample matrix complexity)[16] |
Expert Insight: For routine QC where methods are well-established, HPLC remains a reliable and cost-effective choice. For high-throughput screening in process development or for resolving complex impurity profiles, the speed and resolution of UPLC provide a definitive advantage.[16]
Alternative and Complementary Methods
-
Gas Chromatography (GC): GC separates compounds based on their volatility. For (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, its polarity and high boiling point would necessitate derivatization to convert the polar -OH and -NH groups into more volatile moieties. While not a primary choice for purity assay, GC-MS is an invaluable tool for identifying unknown volatile or semi-volatile impurities that may not be detected by HPLC-UV.[19][20]
-
Chiral HPLC: Standard RP-HPLC cannot distinguish between enantiomers. Since (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a chiral molecule, determining its enantiomeric purity is mandatory. This is achieved using a specialized Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[21][22][23] This is not an alternative to HPLC but rather a specific application of it, crucial for ensuring the stereochemical integrity of the material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer provides mass information, which is essential for the definitive identification of impurities and degradation products, especially during method development and forced degradation studies.[24][25]
Conclusion
The validation of an analytical method is a rigorous, multi-faceted process that provides the foundation for reliable quality control in pharmaceutical development. A well-validated RP-HPLC method offers a robust, precise, and accurate system for determining the purity of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. The causality-driven selection of chromatographic parameters and adherence to ICH Q2(R1) guidelines ensure the method is fit for its purpose.
While HPLC remains the workhorse, advanced techniques like UPLC offer significant gains in speed and efficiency, making them ideal for high-throughput environments. Complementary methods such as GC-MS, chiral HPLC, and LC-MS are indispensable tools for comprehensive characterization, ensuring a complete understanding of the impurity profile. The ultimate choice of technology should be guided by a clear understanding of the analytical objective, balancing the need for speed, resolution, and structural information.
References
-
Dostert, P., Strolin Benedetti, M., & Dordain, G. (1991). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 565(1-2), 1-11. [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Alispharm. [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]
-
Scribd. (n.d.). HPLC vs UPLC: Key Differences in Pharma. Scribd. [Link]
-
Pharma Tutor. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Pharma Tutor. [Link]
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
Loyola eCommons. (n.d.). Gas Chromatography and Electron Capture Detection of Tetrahydroisoquinolines and Related Catecholamines. Loyola eCommons. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Rajmane, A. D., & Shinde, K. P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(2), 95-101. [Link]
-
International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]
-
Maruyama, S., et al. (2005). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Journal of Health Science, 51(5), 584-590. [Link]
-
Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
-
Sonnenberg, M., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry, 416(3). [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6234. [Link]
-
MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. MAC-MOD Analytical. [Link]
-
Leyva, A., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research, 10(6), 1839-1859. [Link]
-
SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1618. [Link]
-
PharmaCores. (2025). HPLC Method development: an overview. PharmaCores. [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
MDPI. (2022). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 27(19), 6542. [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR. [Link]
-
National Center for Biotechnology Information. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC. [Link]
-
Organic Chemistry Portal. (1999). Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Chemistry Portal. [Link]
-
Al-Sabti, B. H., & Harun, A. (2014). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Journal of Taibah University for Science, 8(4), 345-350. [Link]
-
ResearchGate. (2002). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]
-
ResearchGate. (2014). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. ResearchGate. [Link]
-
ResearchGate. (2007). Determination of tetrahydrozoline hydrochloride and its related substances in eye drops by HPLC. ResearchGate. [Link]
-
Kumar, V., et al. (2022). Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. Scientific Reports, 12(1), 12453. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. HPLC Method development: an overview. [pharmacores.com]
- 4. mac-mod.com [mac-mod.com]
- 5. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. database.ich.org [database.ich.org]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 15. scribd.com [scribd.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biomedres.us [biomedres.us]
- 19. A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ecommons.luc.edu [ecommons.luc.edu]
- 21. skpharmteco.com [skpharmteco.com]
- 22. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Synthesis of Tetrahydroisoquinolines: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. Its prevalence in medicinally relevant molecules underscores the critical importance of efficient and stereoselective synthetic methods for its construction. This guide provides an in-depth comparative analysis of different catalytic systems for the synthesis of THIQs, offering insights into their mechanisms, performance, and practical applications. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical implementation, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.
Introduction to Tetrahydroisoquinolines and Synthetic Strategies
Tetrahydroisoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many alkaloids with diverse biological activities, including antitumor, antimicrobial, and antihypertensive properties.[1] The asymmetric synthesis of THIQs is of paramount importance, as the biological activity of these molecules is often highly dependent on their stereochemistry.
The two most classical and widely employed methods for constructing the THIQ core are the Pictet-Spengler and the Bischler-Napieralski reactions.[2][3] The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2] The Bischler-Napieralski reaction entails the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the corresponding THIQ.[3] Modern advancements have introduced a variety of catalytic systems to render these and other emerging strategies, such as intramolecular hydroamination and reductive amination, highly enantioselective.
This guide will compare and contrast three major classes of catalysts employed in THIQ synthesis:
-
Metal-Based Catalysts
-
Organocatalysts
-
Biocatalysts
We will delve into their respective strengths, limitations, and provide experimental data to support our analysis.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical decision in the synthesis of a target THIQ, influencing not only the yield and enantioselectivity but also the substrate scope and functional group tolerance. This section provides a comparative overview of the performance of different catalytic systems.
Metal-Based Catalysts: Powerhouses of Asymmetric Hydrogenation
Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are highly effective for the asymmetric reduction of dihydroisoquinolines (formed via the Bischler-Napieralski reaction) or in asymmetric transfer hydrogenation reactions.[4][5][6]
Key Advantages:
-
High catalytic activity, often requiring low catalyst loadings.
-
Excellent enantioselectivity, frequently achieving >95% ee.
-
Well-established and predictable stereochemical outcomes with a wide range of chiral ligands.
Common Limitations:
-
Sensitivity to air and moisture for some catalysts.
-
Potential for metal contamination in the final product, a critical concern in pharmaceutical synthesis.
-
Cost of precious metals and specialized chiral ligands.
Below is a table summarizing the performance of representative metal-based catalysts in the asymmetric synthesis of THIQs.
| Catalyst System | Substrate | Reaction Type | Yield (%) | ee (%) | Reference |
| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | 1-Phenyl-3,4-dihydroisoquinoline | Asymmetric Transfer Hydrogenation | >95 | 98 | [5] |
| [Ir(COD)Cl]₂ / Chiral Spiro Phosphoramidite | 1-Methyl-3,4-dihydroisoquinoline | Asymmetric Hydrogenation | 96 | 99 | [7] |
| Rh(I) / Chiral Diene | 1-Phenyl-3,4-dihydroisoquinoline | Asymmetric Hydrogenation | >95 | 99 | [6] |
| Au(I) / Chiral Phosphine | N-Allylic,N′-Aryl Urea | Intramolecular Hydroamination | 97 | N/A | [8] |
Organocatalysts: The Rise of Metal-Free Asymmetric Synthesis
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering milder reaction conditions and avoiding metal contamination. Chiral phosphoric acids (CPAs) and proline derivatives are prominent examples of organocatalysts successfully employed in the enantioselective Pictet-Spengler reaction.[2][9][10]
Key Advantages:
-
Metal-free, circumventing concerns of toxicity and contamination.
-
Often robust and insensitive to air and moisture.
-
Readily available and relatively inexpensive catalysts.
Common Limitations:
-
Higher catalyst loadings may be required compared to metal catalysts.
-
Substrate scope can be more limited.
-
Reaction times can be longer.
Here is a comparative table of organocatalytic systems for THIQ synthesis:
| Catalyst | Substrate | Reaction Type | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid (TRIP) | Tryptamine & Benzaldehyde | Pictet-Spengler | 91 | 90 | [9] |
| (L)-Proline | Dihydroisoquinoline & α,β-unsaturated enone | Cascade Reaction | High | High | [10][11] |
| Chiral Imidazoline-Phosphoric Acid | Tryptamine & α-Ketoester | Pictet-Spengler | 95 | 96 | [12][13] |
Biocatalysts: Nature's Approach to Stereoselectivity
Enzymes, nature's catalysts, offer unparalleled stereoselectivity under mild, aqueous conditions. Norcoclaurine synthase (NCS) is a key enzyme in the biosynthesis of benzylisoquinoline alkaloids and catalyzes the Pictet-Spengler reaction with high enantioselectivity.[14][15][16]
Key Advantages:
-
Exceptional enantioselectivity, often producing a single enantiomer.
-
Environmentally benign reaction conditions (aqueous buffer, ambient temperature).
-
High substrate specificity can be advantageous for certain applications.
Common Limitations:
-
Narrow substrate scope, often limited to natural substrates or close analogs.[2]
-
Enzyme production and purification can be complex and costly.
-
Enzyme stability can be a concern under non-physiological conditions.
The performance of Norcoclaurine Synthase is highlighted below:
| Catalyst | Substrate | Reaction Type | Yield (%) | ee (%) | Reference |
| Norcoclaurine Synthase (NCS) | Dopamine & 4-Hydroxyphenylacetaldehyde | Pictet-Spengler | High | >99 (S) | [15] |
| Norcoclaurine Synthase (NCS) | Dopamine & 3-Phenylpropionaldehyde | Pictet-Spengler | 86 | 95.3 | [14][16] |
| Norcoclaurine Synthase (NCS) | Dopamine & Butyraldehyde | Pictet-Spengler | 99.6 | 98 | [14][16] |
Mechanistic Insights and Experimental Workflows
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting stereochemical outcomes. This section provides a simplified overview of the catalytic cycles for the major reaction types, visualized using Graphviz, along with representative experimental protocols.
The Pictet-Spengler Reaction: An Organocatalytic Approach
The chiral phosphoric acid (CPA) catalyzed Pictet-Spengler reaction proceeds through the activation of the electrophile (aldehyde) and the nucleophile (β-arylethylamine) via hydrogen bonding interactions. The CPA protonates the imine intermediate, enhancing its electrophilicity and directing the intramolecular cyclization stereoselectively.
Fig. 1: Catalytic Cycle of CPA-catalyzed Pictet-Spengler Reaction.
Experimental Protocol: Enantioselective Pictet-Spengler Reaction with a Chiral Phosphoric Acid Catalyst [9][17]
-
To a stirred solution of tryptamine (0.20 mmol) and the aldehyde (0.24 mmol) in toluene (2.0 mL) is added the chiral phosphoric acid catalyst (5 mol%).
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 24-48 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired tetrahydro-β-carboline product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Bischler-Napieralski Reaction Followed by Asymmetric Reduction
This two-step sequence is a robust method for accessing chiral THIQs. The initial Bischler-Napieralski reaction forms a 3,4-dihydroisoquinoline, which is then asymmetrically reduced using a chiral metal catalyst. The ruthenium-catalyzed asymmetric transfer hydrogenation is a well-established and highly efficient method for this transformation.
Fig. 2: Bischler-Napieralski/Asymmetric Reduction Workflow.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation [5]
-
A mixture of the 3,4-dihydroisoquinoline (1.0 mmol) and the chiral ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN, 0.5 mol%) is placed in a reaction vessel under an inert atmosphere.
-
A degassed solution of formic acid and triethylamine (5:2 mixture) is added as the hydrogen source.
-
The reaction mixture is stirred at the specified temperature (e.g., 40 °C) for the required time (typically 12-24 hours).
-
After completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched tetrahydroisoquinoline.
-
Enantiomeric excess is determined by chiral HPLC.
Conclusion and Future Outlook
The synthesis of tetrahydroisoquinolines has been significantly advanced by the development of a diverse array of catalytic systems. Metal-based catalysts offer high efficiency and enantioselectivity for asymmetric reductions, while organocatalysts provide a valuable metal-free alternative, particularly for the Pictet-Spengler reaction. Biocatalysts, with their exceptional stereocontrol, represent a green and highly selective approach, albeit with a more limited substrate scope.
The choice of the optimal catalyst will depend on the specific target molecule, desired scale of the reaction, and economic and environmental considerations. For drug development professionals, the avoidance of metal contamination often makes organocatalytic and biocatalytic methods particularly attractive.
Future research in this field will likely focus on the development of more robust and versatile catalysts with broader substrate scopes and lower catalyst loadings. The design of novel chiral ligands for metal catalysts and the engineering of enzymes with expanded substrate tolerance will continue to push the boundaries of what is possible in the stereoselective synthesis of these vital heterocyclic compounds. This guide serves as a foundational resource to aid researchers in navigating the exciting and ever-evolving landscape of tetrahydroisoquinoline synthesis.
References
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [Link][6]
-
Caprioli, F., & Harutyunyan, S. R. (n.d.). Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen. [Link][10][11]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]
-
A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link][2]
-
Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. PubMed. [Link][5]
-
Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3-Substituted Tetrahydro-β-Carbolines. Organic Letters. [Link][9]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. PMC. [Link][3]
-
Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3‑Substituted Tetrahydro-β-Carbolines. PMC. [Link][17]
-
Asymmetric Hydrogenation vs Transfer Hydrogenation in the Reduction of Cyclic Imines. ResearchGate. [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]
-
Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. Organic Letters. [Link][12]
-
Enantioselective Pictet-Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. PubMed. [Link][13]
-
Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. RSC Publishing. [Link]
-
Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PMC. [Link]
-
Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Bioscience, Biotechnology, and Biochemistry. [Link][14]
-
Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. PMC. [Link][18]
-
Norcoclaurine synthase: mechanism of an enantioselective pictet-spengler catalyzing enzyme. PubMed. [Link][15]
-
On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. Digital CSIC. [Link]
-
Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N′-Aryl Ureas to form Imidazolidin-2-ones. PMC. [Link]
-
Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes. PMC. [Link]
-
Gold(I)-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with 2-Pyridones. PubMed. [Link][19]
-
Gold-catalysed amine synthesis by reductive hydroamination of alkynes with nitroarenes. Nature. [Link]
-
Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines. ResearchGate. [Link][7]
-
The asymmetric Bischler-Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. University of St Andrews. [Link]
-
Asymmetric Synthesis of 1,4-Disubstituted Tetrahydroioquinolines. ResearchGate. [Link]
-
CHIRAL AUXILIARY APPROACH TO THE ASYMMETRIC PICTET-SPENGLER REACTION OF TRYPTAMINES. LOCKSS. [Link]
-
Catalytic Enantioselective Pictet–Spengler Reaction of α‐Ketoamides Catalyzed by a Single H‐Bond Donor Organocatalyst. PMC. [Link]
-
Organocatalyzed Asymmetric Pictet‐Spengler Reactions. ResearchGate. [Link]
-
l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation. Organic & Biomolecular Chemistry. [Link]
-
Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Europe PMC. [Link][16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N′-Aryl Ureas to form Imidazolidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. armchemfront.com [armchemfront.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective Pictet-Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Norcoclaurine synthase: mechanism of an enantioselective pictet-spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3‑Substituted Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gold(I)-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with 2-Pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Modern Take on a Privileged Scaffold: Validating a Novel, Efficient Synthesis of C3-Substituted Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Of particular interest are THIQs bearing substituents at the C3 position, which have shown significant promise as antitumor agents.[3][4] The development of efficient and versatile synthetic routes to these valuable molecules is therefore a critical endeavor for researchers in drug discovery and development.
This guide provides an in-depth comparison of a novel synthetic route to C3-substituted THIQs, as reported by Caputo et al. (2015), against the traditional, workhorse methods: the Pictet-Spengler and Bischler-Napieralski reactions. We will delve into the mechanistic underpinnings of each approach, present a side-by-side analysis of their performance based on experimental data, and provide detailed protocols to enable researchers to evaluate these methods in their own laboratories.
The Old Guard: Traditional Syntheses of Tetrahydroisoquinolines
For decades, the synthesis of the THIQ scaffold has been dominated by two named reactions: the Pictet-Spengler and Bischler-Napieralski reactions. While effective, these methods are not without their limitations, particularly when it comes to the synthesis of C3- and C4-substituted derivatives.[1]
The Pictet-Spengler Reaction: A Classic Condensation
The Pictet-Spengler reaction, first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline.[5] The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring.
While elegant in its simplicity, the Pictet-Spengler reaction often requires harsh conditions, such as heating in strong acid, and is most efficient for β-arylethylamines with electron-rich aromatic rings.[6][7] The synthesis of C3-substituted THIQs via this method necessitates the use of α-substituted β-arylethylamines, which can be challenging to prepare.
The Bischler-Napieralski Reaction: Cyclization via Dehydration
The Bischler-Napieralski reaction, discovered in 1893, offers an alternative route involving the intramolecular cyclodehydration of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][9] This reaction forms a 3,4-dihydroisoquinoline intermediate, which is then reduced to the desired tetrahydroisoquinoline.
A significant advantage of this method is the ability to introduce a substituent at the C1 position. However, like the Pictet-Spengler reaction, it can be limited by the availability of appropriately substituted starting materials and the often harsh reaction conditions required for cyclization.[9]
A Novel Approach: A Nitroalkene-Based Strategy
A promising alternative to these classical methods has been developed by Caputo et al., offering a more flexible and potentially more efficient route to diversely substituted THIQs, including those with C3-substituents.[1] This novel strategy utilizes a Bischler-Napieralski cyclization of a β-arylethylamine intermediate that is ingeniously prepared from the reduction and acylation of a nitroalkene.
The key innovation of this route lies in the construction of the substituted β-arylethylamine precursor. This approach allows for greater diversity in the substitution pattern of the final THIQ product and can circumvent the need for protecting groups on sensitive functionalities, a common requirement in the traditional methods.[1]
Comparative Analysis: A Head-to-Head Look at Performance
To objectively evaluate the merits of this novel route, we will compare it to the traditional Pictet-Spengler and Bischler-Napieralski reactions based on key performance indicators.
| Parameter | Pictet-Spengler Reaction | Bischler-Napieralski Reaction | Novel Nitroalkene Route |
| Precursor Availability | Can be challenging for C3-substitution | Generally accessible | Readily available starting materials |
| Reaction Conditions | Often harsh (strong acid, heat) | Harsh (strong dehydrating agents, heat) | Milder for key steps |
| Versatility | Limited for C3/C4 substitution | Good for C1-substitution | High potential for diverse substitution |
| Yield | Variable, often moderate | Generally good | Good to excellent (reported 40% overall for key intermediate, 70% for final reduction)[10] |
| Green Chemistry | Use of strong acids can be a drawback | Use of stoichiometric dehydrating agents | Microwave irradiation for initial step offers an advantage |
Reaction Mechanisms and Workflows
To better understand the nuances of each synthetic strategy, let's visualize their respective reaction mechanisms and experimental workflows.
Traditional Routes: Mechanism and Workflow
Diagram 1: Generalized Mechanism of the Pictet-Spengler Reaction
Caption: The Pictet-Spengler reaction proceeds via formation of an iminium ion, followed by intramolecular cyclization and rearomatization.
Diagram 2: Generalized Mechanism of the Bischler-Napieralski Reaction
Caption: The Bischler-Napieralski reaction involves activation of an amide, cyclization, and subsequent reduction to the THIQ.
The Novel Nitroalkene Route: Mechanism and Workflow
Diagram 3: Synthetic Workflow of the Novel Nitroalkene Route
Caption: The novel route involves a multi-step sequence starting from readily available materials to generate the C3-substituted THIQ.
Experimental Protocols
For a practical understanding, detailed experimental protocols for the novel route are provided below. These are based on the procedures reported by Caputo et al. (2015).
Protocol 1: Synthesis of the N-acetyl-β-arylethyl amine intermediate
-
Henry Condensation: A mixture of vanillin and nitropropane is subjected to microwave irradiation in the presence of a catalytic amount of ammonium acetate in a solventless system to afford the nitroalkene intermediate.
-
Double Reduction: The nitroalkene is first subjected to catalytic hydrogenation to reduce the alkene functionality. Subsequently, the aliphatic nitro group is reduced by the addition of ammonium formate.
-
Acylation: The crude product from the double reduction is treated with acetic anhydride to yield the N-acetyl-β-arylethyl amine derivative after chromatographic purification.
Protocol 2: Synthesis of the C3-Substituted Tetrahydroisoquinoline
-
Bischler-Napieralski Cyclodehydration: The N-acetyl-β-arylethyl amine derivative is refluxed in the presence of phosphorus oxychloride (POCl₃) to yield the corresponding 3,4-dihydroisoquinoline derivative.
-
Reduction: The resulting dihydroisoquinoline is then reduced using sodium borohydride (NaBH₄) to afford the final C3-substituted tetrahydroisoquinoline.
Conclusion: A Valuable Addition to the Synthetic Chemist's Toolbox
The novel synthetic route to C3-substituted tetrahydroisoquinolines developed by Caputo and coworkers presents a compelling alternative to the traditional Pictet-Spengler and Bischler-Napieralski reactions.[1] Its use of readily available starting materials, circumvention of protecting group strategies, and potential for generating diverse substitution patterns make it a valuable and versatile tool for medicinal chemists and researchers in drug development.
While the classical methods will undoubtedly remain relevant, this new approach offers a more flexible and potentially more efficient pathway to a class of molecules with significant therapeutic potential. The choice of synthetic route will, as always, depend on the specific target molecule and the resources available. However, the validation of this novel nitroalkene-based strategy significantly expands the options for accessing the privileged C3-substituted tetrahydroisoquinoline scaffold.
References
- Capilla, A. S., Soucek, R., Grau, L., Romero, M., Rubio-Martínez, J., Caignard, D. H., & Pujol, M. D. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry, 146, 656–669.
-
Caputo, F., et al. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 20(8), 14902-14914. [Link]
- Cushman, M., et al. (2007). Antitumor Activity of Tetrahydroisoquinoline Analogues 3-epi-Jorumycin and 3-epi-Renieramycin G.
- Luchterhandt, S., & Bräse, S. (2011). Biocatalytic production of tetrahydroisoquinolines. Bioorganic & Medicinal Chemistry Letters, 21(17), 5074-5076.
-
Mihoubi, M., et al. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 20(8), 14902-14914. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Bischler–Napieralski reaction. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
- Georgieva, M., & Danalev, D. (2015). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 20(12), 21768-21783.
-
Wikipedia. (2023, November 29). Pictet–Spengler reaction. In Wikipedia. Retrieved from [Link]
- RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(36), 22163-22185.
- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 54-70.
- Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 18(9), 10281-10313.
- Request PDF. (2017). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
-
Wikipedia. (2023, December 1). Bischler–Napieralski reaction. In Wikipedia. Retrieved from [Link]
Sources
- 1. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic production of tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of Tetrahydroisoquinoline Analogues 3-epi-Jorumycin and 3-epi-Renieramycin G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Technical Guide: Safe Disposal and Handling of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Executive Summary
Immediate Action Required: (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a secondary amine with alcohol functionality. It is classified as an Irritant and must be handled as Hazardous Chemical Waste .
Critical Prohibition: Do NOT dispose of this compound down the drain. Do NOT mix with oxidizing acids (e.g., Nitric Acid, Perchloric Acid) or active acylating agents in waste streams, as this may generate exothermic reactions or toxic byproducts.
Chemical Profile & Hazard Identification
To ensure this protocol is applied to the correct substance, verify the chemical identity against the following parameters.
Chemical Identity
| Parameter | Detail |
| Chemical Name | (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol |
| Functional Groups | Secondary Amine (Basic), Primary Alcohol |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| CAS Number | Note: CAS numbers vary by stereochemistry.[1][2][3][4] • 776757 (PubChem CID) [5]• 55586-86-0 (Generic/Racemic) [1]• 100272-74-0 (S-Isomer) |
| Physical State | Solid (White to off-white powder) |
Warning - Data Integrity: Some commercial databases may conflate this compound with benzotriazole derivatives (e.g., CAS 73936-91-1).[1][6] Always verify the structure: this compound must contain a tetrahydroisoquinoline ring .
Hazard Classification (GHS)
Based on standard Safety Data Sheet (SDS) data for tetrahydroisoquinoline derivatives [1][2]:
-
H335: May cause respiratory irritation.[7]
Waste Segregation & Disposal Logic
The following decision matrix illustrates the operational workflow for disposing of this compound. This logic prioritizes the chemical compatibility of the secondary amine.
Figure 1: Disposal Decision Tree. This workflow prevents the accidental mixing of the basic amine with incompatible acidic waste streams.
Detailed Disposal Procedures
Solid Waste (Pure Compound)
Scenario: Expired reagents, excess weighing powder, or contaminated solid consumables.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber bottle.
-
Bagging: If the solid is fine powder, double-bag it in 4-mil polyethylene bags before placing it in the rigid container to prevent dust dispersion.
-
Labeling:
-
Chemical Name: Write fully: "(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol".
-
Hazard Check: Mark "Irritant" and "Toxic".
-
-
Storage: Store in a cool, dry satellite accumulation area until pickup.
Liquid Waste (Solutions)
Scenario: Reaction mixtures, mother liquors from recrystallization.
The Mechanism of Risk: This compound is a secondary amine . If mixed with waste streams containing acyl chlorides (e.g., Acetyl Chloride) or strong oxidizing acids, it can react violently or form stable salts that complicate incineration [3].
Protocol:
-
Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, DMSO).
-
pH Check (Self-Validating Step):
-
Action: Dip a pH strip into the waste container before adding the solution.
-
Rule: If pH < 4, STOP . Do not add this amine solution directly.
-
-
Segregation:
-
Add to the "Basic/Neutral Organic Waste" container.
-
If no specific basic waste stream exists, use the general organic waste stream only if it is free of strong oxidizers.
-
Aqueous Waste
Scenario: Aqueous extraction layers.
-
Adjustment: Although water-soluble, the compound should not be flushed.
-
Collection: Collect in a "Basic Aqueous Waste" container.
-
Disposal: Submit for incineration. Do not attempt to treat via elementary neutralization for drain disposal unless explicitly authorized by your facility's wastewater permit.
Emergency Spill Management
Immediate response plan for laboratory spills.
| Phase | Action |
| 1. PPE | Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator. |
| 2.[1] Containment | Solid: Cover with a damp paper towel to prevent dust generation.[1] Liquid: Surround with absorbent pads or vermiculite. |
| 3.[1] Cleanup | Scoop material into a disposable container.[1] Wipe the surface with a dilute weak acid (e.g., 5% Citric Acid or Vinegar) to neutralize amine residues, followed by water. |
| 4. Disposal | Treat all cleanup materials (gloves, pads, wipes) as Solid Hazardous Waste (see Section 3.1).[1] |
Regulatory & Compliance Context (USA/Global)
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA) [4]:
-
Listed Waste: This specific compound is not typically found on the P-list (Acutely Toxic) or U-list (Toxic).
-
Characteristic Waste: It does not inherently exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in its solid form.
-
Determination: However, due to its toxicity profile (Irritant/potential bioactive alkaloid), the generator must make a Hazardous Waste Determination . The safest compliance route is to manage it as non-RCRA regulated hazardous waste destined for incineration.
Global Harmonization[1]
-
Europe (ECHA): Treat as hazardous waste code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals) [5].
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 776757, [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1,2,3,4-tetrahydroisoquinoline-3-methanol.[5] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
European Commission. Guidance on classification of waste according to EWC-Stat categories. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. versatileproducts.co.nz [versatileproducts.co.nz]
- 5. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 776757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 7. angenechemical.com [angenechemical.com]
- 8. Methyl Alcohol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Personal Protective Equipment (PPE) for Handling (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
[1]
Executive Summary & Hazard Context[1][2][3][4][5][6][7][8][9][10][11]
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a critical chiral building block often used in the synthesis of peptidomimetics and alkaloid scaffolds. While frequently classified as an Irritant (H315, H319, H335) , its structural identity as a secondary amine necessitates a higher tier of precaution than standard organic solids.
The Safety Paradox: Many researchers underestimate this compound because it is a solid alcohol. However, the tetrahydroisoquinoline core poses specific risks:
-
Amine Permeation: Secondary amines can permeate standard thin-mil nitrile gloves faster than expected.
-
Sensitization Potential: Like many isoquinoline derivatives, repeated exposure via inhalation or skin contact may lead to sensitization.
-
Physical State: As a fine powder, the primary vector of exposure is inhalation of particulates during weighing and transfer.
This guide moves beyond generic "safety glasses and gloves" advice to provide a causality-based PPE matrix designed to prevent both acute irritation and chronic sensitization.
Risk Assessment & PPE Matrix
The following matrix dictates PPE requirements based on the state of the chemical. We categorize risk into Tier 1 (Solid Handling) and Tier 2 (Solution/Reaction) .
PPE Specification Table
| Component | Tier 1: Solid Handling (Weighing/Transfer) | Tier 2: Solution Handling (Dilute < 0.1M) | Technical Justification |
| Hand Protection | Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) | Single Glove Nitrile (minimum 4 mil) | Breakthrough Time: Amines degrade nitrile over time. Double gloving creates a sacrificial outer layer and visual indicator for tears. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Safety Glasses with Side Shields | Goggles prevent fine particulate migration behind lenses, which is a common failure point with glasses during powder transfer. |
| Respiratory | Fume Hood (Primary) If hood unavailable: N95/P100 Respirator | Fume Hood (Required) | Engineering controls are superior to PPE. The solid dust is the highest inhalation risk. |
| Body Defense | Lab Coat (Cotton/Poly blend) + Tyvek Sleeve Covers | Standard Lab Coat | Sleeve covers bridge the gap between glove and coat, preventing wrist exposure to dust. |
Operational Protocols
Protocol A: Weighing & Solubilization (High Risk)
Objective: Prevent aerosolization of the amine powder.
-
Engineering Setup: Verify Fume Hood face velocity is between 80–120 fpm . Clear the sash area of clutter.
-
Static Control: Use an antistatic gun on the weighing boat and spatula. Organic amines in powder form are prone to static cling, which causes "jumping" and aerosolization.
-
The "Closed Transfer" Method:
-
Tare the vial/flask inside the hood.
-
Transfer solid directly into the tared vessel.
-
Crucial Step: Add the solvent (e.g., DCM, Methanol) to the solid immediately. Do not transport the dry solid across the lab bench if possible.
-
-
Glove Discipline: Immediately after solubilization, remove the outer pair of gloves and discard as solid chemical waste. This prevents cross-contamination of door handles and pipettes.
Protocol B: Spill Response
Objective: Containment without spreading the contamination.
Decision Logic for Spills:
-
Dry Spill: Do NOT use wet paper towels initially (spreads the amine). Use a dry brush/dustpan or antistatic vacuum.
-
Wet Spill: Absorb with sand or vermiculite. Do not use bleach immediately (potential reaction with amines); use mild soapy water for final cleaning.
Visualized Workflows
PPE Selection Decision Tree
This logic flow ensures you select the correct protection based on the task intensity.
Figure 1: Decision tree for selecting appropriate PPE based on the physical state of the compound.
Emergency Response Logic
Immediate actions to take in case of exposure.
Figure 2: Step-by-step emergency response protocol for skin, eye, and inhalation exposure.[1][2][3][4][5][6][7][8][9]
Waste Disposal & Deactivation
Proper disposal is the final step of safety. Improper disposal of amines can lead to environmental toxicity.
-
Segregation: Dispose of solid waste and contaminated gloves in the Solid Hazardous Waste bin.
-
Liquid Waste: Collect solvent washes in Organic Basic Waste (due to the amine functionality). Do not mix with oxidizing acids (e.g., Nitric Acid) to prevent exothermic reactions.
-
Container Labeling: Clearly label waste containers with "Contains Tetrahydroisoquinoline Derivatives - Irritant."
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl Alcohol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. promain.co.uk [promain.co.uk]
- 5. echemi.com [echemi.com]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
